Iodine monochloride
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/ClI/c1-2 | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGKCOWNLSUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
ClI | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ICl, ClI | |
| Record name | IODINE MONOCHLORIDE | |
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| Record name | Iodine monochloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_monochloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1064879 | |
| Record name | Iodine chloride (ICl) | |
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Molecular Weight |
162.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodine monochloride appears as black crystals or a reddish brown oily liquid with a pungent odor. Melting point 27 °C (alpha form) or 14 °C (beta form). Corrosive to metals and tissue., Black solid or reddish-brown liquid; Solid occurs as alpha (mp = 27.2 deg C) and beta (mp = 13.9 deg C) forms; Soluble in water; [Merck Index] Black crystalline solid with an acrid odor; Insoluble in water; [MSDSonline] | |
| Record name | IODINE MONOCHLORIDE | |
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| Record name | Iodine monochloride | |
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Boiling Point |
97 °C, DECOMP | |
| Record name | IODINE MONOCHLORIDE | |
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Solubility |
SOL IN WATER, ALC, ETHER, CARBON DISULFIDE, ACETIC ACID, SOL IN HYDROCHLORIC ACID | |
| Record name | IODINE MONOCHLORIDE | |
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Density |
3.10 @ 29 °C/4 °C | |
| Record name | IODINE MONOCHLORIDE | |
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Color/Form |
BLACK CRYSTALS OR REDDISH-BROWN LIQ | |
CAS No. |
7790-99-0 | |
| Record name | IODINE MONOCHLORIDE | |
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| Record name | Iodine chloride | |
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| Record name | Iodine monochloride | |
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| Record name | Iodine chloride (ICl) | |
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| Record name | Iodine chloride (ICl) | |
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| Record name | Iodine monochloride | |
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| Record name | IODINE MONOCHLORIDE | |
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| Record name | IODINE MONOCHLORIDE | |
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Melting Point |
ALPHA 27.2; BETA 13.9 °C | |
| Record name | IODINE MONOCHLORIDE | |
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Historical Development of Iodine Monochloride Chemistry
Genesis of Iodine Monochloride Research: Early Discoveries and Characterization (Gay-Lussac, 1814)
The story of this compound begins shortly after the discovery of its constituent elements. The French chemist Joseph Louis Gay-Lussac, a prominent figure in the study of halogens, first identified this compound in 1814. wikipedia.orgwiley-vch.de His initial investigations, published in the Annales de Chimie, detailed the chemical properties of the newly discovered element iodine and its ability to form compounds with other elements, including chlorine. wiley-vch.de Gay-Lussac produced the compound by the direct reaction of iodine with an excess of chlorine, noting the formation of what we now know as this compound and, with further chlorination, iodine trichloride (B1173362). wiley-vch.de These early studies laid the groundwork for the entire field of interhalogen chemistry, with ICl being the first such compound to be discovered. wikipedia.org
This compound is a red-brown, highly polar molecule that exists as a solid near room temperature. wikipedia.orgbionity.com Early characterization, and subsequent research, identified two distinct crystalline polymorphs: the stable alpha (α) form and the unstable beta (β) form. taylorandfrancis.comwikidoc.org The α-form consists of black needles that appear red by transmitted light and melts at 27.2 °C. wikipedia.orgchemicalbook.com The β-form presents as black platelets, appearing brownish-red by transmitted light, with a lower melting point of 13.9 °C. wikipedia.orgchemicalbook.com
Table 1: Physical Properties of this compound Polymorphs
| Property | α-ICl | β-ICl |
|---|---|---|
| Appearance | Black needles (ruby-red by transmitted light) | Black platelets (brownish-red by transmitted light) |
| Melting Point | 27.2 °C (81.0 °F) | 13.9 °C (57.0 °F) |
| Stability | Stable | Labile (unstable) |
Data sourced from multiple references. wikipedia.orgchemicalbook.comnih.gov
Evolution of Synthetic and Mechanistic Investigations in Inorganic and Organic Chemistry
Following its discovery, the preparative methods and applications of this compound evolved significantly. The simplest and most direct synthesis remains the combination of the halogens in a 1:1 molar ratio by passing chlorine gas over iodine crystals. wikipedia.orgexaxol.com
I₂ + Cl₂ → 2 ICl exaxol.com
Other methods were developed, including the oxidation of iodine with iodic acid in a strong hydrochloric acid solution. chemicalbook.com
In organic chemistry, this compound became a valuable reagent primarily as a source of electrophilic iodine ("I+"). wikipedia.orgbionity.com This reactivity is due to the significant polarity of the I-Cl bond, which arises from the difference in electronegativity between iodine and chlorine. wikipedia.orgtaylorandfrancis.com Its utility is demonstrated in several key reaction types:
Aromatic Iodination: ICl is widely used to introduce iodine atoms onto aromatic rings, a crucial step in the synthesis of various organic compounds, including pharmaceuticals and intermediates for X-ray contrast agents. wikipedia.orgtaylorandfrancis.comorgsyn.orgorgsyn.org
Cleavage of C-Si Bonds: this compound is also effective in cleaving carbon-silicon bonds. wikipedia.orgbionity.com
Oxidation: More recently, ICl has been identified as a highly efficient, metal-free oxidant for converting alcohols to their corresponding carbonyl compounds, such as lactones and ketones. chemicalbook.com
In inorganic chemistry, its applications include the synthesis of iodates via reaction with chlorates and its function as a Lewis acid, forming adducts with various Lewis bases. wikipedia.org
Table 2: Selected Applications of this compound in Synthesis
| Reaction Type | Substrate Example | Reagent | Product Example |
|---|---|---|---|
| Aromatic Iodination | p-Nitroaniline | ICl in glacial acetic acid | 2,6-Diiodo-p-nitroaniline |
| Addition to Alkene | RCH=CHR' | ICl | RCH(I)–CH(Cl)R' |
| Oxidation of Alcohol | Aldose hemiacetal | ICl | Aldose lactone |
Data sourced from multiple references. wikipedia.orgorgsyn.orgchemicalbook.com
Seminal Contributions and Paradigmatic Shifts in Iodine Chemistry
The development of this compound chemistry is marked by several key contributions that shifted its role from a chemical curiosity to an indispensable tool.
A major paradigmatic shift occurred with the development of the Wijs solution in 1898 by J.J.A. Wijs. wikipedia.orgaocs.org This solution of this compound in glacial acetic acid replaced the earlier, less stable Hübl reagent for determining the iodine value of fats and oils. wikipedia.orgaocs.orgcorn.org The iodine value is a measure of the degree of unsaturation in a sample, a critical parameter in food science and industrial chemistry. wikipedia.orgcorn.orgwaxpedia.org The Wijs method proved more reliable and became the basis for official international standards for this analysis, solidifying the role of ICl in analytical chemistry. wikipedia.orgaocs.org Wijs correctly proposed that the reactive species in the addition to double bonds was effectively hypoiodous acid (HIO), and that using ICl was a more direct route to generate it. aocs.org
Further mechanistic investigations into its reactions, such as the photolysis of ICl and the kinetics of its addition to alkenes and iodination of anilines, provided a deeper, quantitative understanding of its reactivity. oup.comrsc.orgniscpr.res.in These studies confirmed its behavior as an electrophile and elucidated the complex, multi-order kinetics that govern many of its reactions. For instance, kinetic studies on the iodination of substituted anilines showed that the reaction order can vary depending on the substrate and acid concentration, revealing a complex interplay of equilibria in the reaction mechanism. niscpr.res.in The ability to use ICl as a titrant in thermometric titrimetry, particularly when paired with mercury(II) to complex the resulting iodide, further expanded its analytical applications. nih.gov These cumulative investigations have transformed this compound from a simple diatomic molecule into a sophisticated chemical tool with predictable and controllable reactivity.
Synthesis and Preparative Methodologies for Iodine Monochloride
Conventional Synthetic Routes and Laboratory Preparations
The most fundamental and widely used method for preparing iodine monochloride is the direct combination of elemental iodine (I₂) and chlorine (Cl₂) gas in a 1:1 molar ratio. chemeurope.com This reaction, represented by the equation I₂ + Cl₂ → 2 ICl, is typically carried out by passing dry chlorine gas over solid iodine crystals. chemeurope.comgoogle.com As the chlorine gas comes into contact with the iodine, a dark brown vapor of this compound is formed, which is then collected as a dark brown liquid. chemeurope.comyoutube.com To ensure the purity of the product, it is crucial to use dry chlorine gas, as any moisture can lead to the formation of byproducts. youtube.com
Several variations of this direct combination method exist. One approach involves dissolving or suspending iodine in an organic solvent such as carbon tetrachloride, chloroform (B151607), methanol (B129727), or acetic acid, and then bubbling chlorine gas through the solution. google.comgoogle.com However, this method can be complicated by the low solubility of chlorine in these solvents, which may result in the formation of iodine trichloride (B1173362) (ICl₃) as a byproduct. google.com Another variation involves adding iodine to liquefied chlorine or vice versa, which requires specialized equipment to handle the pressurized and low-temperature conditions. google.com
A laboratory-scale preparation can be demonstrated by reacting 30 grams of iodine in a three-necked round-bottom flask with chlorine gas generated from the reaction of 10.6 grams of potassium permanganate (B83412) with 50 ml of concentrated hydrochloric acid. youtube.com The generated chlorine gas is dried by bubbling it through concentrated sulfuric acid before being introduced to the iodine. youtube.com The resulting this compound can be purified by distillation, with the product collected between 97 and 103 degrees Celsius. youtube.com
Alternative non-chlorine-based methods have also been developed to enhance safety. One such method involves dissolving iodine in a slightly alkaline aqueous solution to form iodide and iodate (B108269) ions. An oxoate salt of chlorine is then added, followed by acidification with hydrochloric acid to produce an aqueous solution of this compound. google.com This process is considered safer and more economical as it avoids the direct handling of hazardous chlorine gas. google.com
Advanced Continuous Flow Methodologies for Production and Scalable Synthesis
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of this compound and its application in subsequent reactions. This is particularly true for reactions that are highly exothermic, rapid, or involve hazardous reagents. rsc.org The enhanced heat and mass transfer characteristics of flow reactors allow for precise control over reaction conditions, leading to improved safety, selectivity, and efficiency. rsc.orgsci-hub.se
Design and Optimization of Flow Reactors for this compound Handling
The design of flow reactors for handling corrosive reagents like this compound requires careful material selection and optimization of operational parameters. mit.eduwalshmedicalmedia.com Perfluoroalkoxy alkane (PFA) tubing is often used for its chemical resistance. d-nb.info For large-scale production, specialized pumps with redesigned valves are necessary to handle neat this compound, which can be pumped as a liquid by heating it to a moderate temperature of 35 °C. mit.edu
Reactor optimization involves determining the appropriate reactor volume, residence time, temperature, and pressure to maximize conversion and selectivity. walshmedicalmedia.com For instance, in the industrial synthesis of 1-iodopent-2-yne (B6596723) using iodine, a continuous flow reactor packed with copper(I) iodide-coated silica (B1680970) beads at 50°C and 10 bar pressure achieved 94% conversion with a very short residence time of 30 seconds. Mathematical modeling and computational simulations are often employed to analyze reactor performance and identify optimal conditions, thereby reducing experimental efforts and accelerating process development. walshmedicalmedia.com
Enhancements in Process Safety and Control for Highly Reactive Reagents in Flow Systems
A primary advantage of continuous flow systems is the significant enhancement of process safety, especially when dealing with highly reactive and hazardous substances like this compound. rsc.orgresearchgate.net The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, inherently reducing the risks associated with potential thermal runaways or explosions. mit.edud-nb.info The enclosed nature of these systems also prevents the release of toxic vapors and allows for the in-line quenching of hazardous chemicals, further improving safety. rsc.org
Precise control over reaction parameters such as temperature, pressure, and stoichiometry is a hallmark of flow chemistry. rsc.org The high surface-area-to-volume ratio of microreactors facilitates rapid heat exchange, allowing for excellent temperature control even for highly exothermic reactions. rsc.orgmit.edu This precise control minimizes the formation of byproducts and improves reaction selectivity. rsc.org For example, the use of flow reactors allows for chemistries that are typically "forbidden" under batch conditions on a large scale due to safety concerns to become feasible. rsc.org
Implementation of Biphasic Systems in Flow Chemistry
Biphasic systems, involving two immiscible liquid phases or a gas-liquid phase, are particularly well-suited for continuous flow processing. The enhanced mixing and mass transfer in microreactors significantly improve the efficiency of reactions occurring at the interface of the two phases. rsc.orgbeilstein-institut.de
A notable application involving this compound is the multi-100-gram scale preparation of an iodinating agent in a flow reactor. rsc.orgresearchgate.net This process utilized a biphasic system consisting of an aqueous solution of the substrate and potassium carbonate, and a solution of this compound in ethyl acetate (B1210297). rsc.orgresearchgate.net The two phases were introduced into a tubular reactor at 10 °C, and after a residence time of just 9 minutes, the product was obtained in high yield. rsc.orgresearchgate.net This example highlights the ability of biphasic flow chemistry to achieve high productivity (47 g h⁻¹) in a safe and controlled manner. rsc.org The increased mixing in biphasic flow systems offers significant potential over conventional batch techniques. beilstein-institut.de
In Situ Generation of this compound Species in Reaction Media
The in situ generation of reactive species is a powerful strategy in organic synthesis that avoids the handling and storage of hazardous reagents. d-nb.inforesearchgate.net this compound can be generated in situ from various precursors, making it readily available for immediate use in a reaction mixture.
One common method for the in situ generation of this compound involves the reaction of sodium iodide with an oxidizing agent in the presence of a chloride source. For example, a reagent system of sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium chloride (NaCl) can generate ICl for the iodination of activated aromatic compounds. fayoum.edu.egbabafaridgroup.edu.in Similarly, the reaction of iodine with chloramine-T is believed to generate this compound in situ, which then acts as the iodinating agent. fayoum.edu.eg
Another approach involves the reaction of this compound with metal acetates or silver trifluoroacetate (B77799) in neutral media like acetonitrile (B52724) or acetic acid. This process generates a highly electrophilic form of iodine that can readily iodinate aromatic compounds such as anthracene (B1667546) and carbazole. researchgate.net The in situ generation of iodine azide (B81097) (IN₃) from the reaction of this compound with tetrabutylammonium (B224687) azide in a microreactor has also been demonstrated for the synthesis of isocyanates via a Curtius rearrangement. beilstein-journals.orgnih.gov This microreactor setup allows for the safe handling of the highly explosive and toxic iodine azide. beilstein-journals.orgnih.gov
The ability to generate this compound and related reactive iodine species in situ provides a safer and more efficient alternative to using the pre-formed reagent, particularly in continuous flow systems where the hazardous intermediate can be immediately consumed in a subsequent reaction step. d-nb.inforesearchgate.net
Chemical Reactivity and Mechanistic Pathways of Iodine Monochloride
Electrophilic Nature of Iodine Monochloride and Iodonium (B1229267) Species Formation
The difference in electronegativity between iodine and chlorine atoms results in a highly polarized I-Cl bond, where iodine carries a partial positive charge (δ+) and chlorine a partial negative charge (δ-). wikipedia.orgvaia.com This inherent polarity makes the iodine atom an electrophilic center, capable of accepting electrons from nucleophiles. vaia.com Consequently, this compound is widely utilized as a source of "I+", or an iodonium ion equivalent, for various chemical transformations. wikipedia.orgchegg.com
The electrophilic character of ICl is central to its role in synthetic organic chemistry, particularly in the halogenation of organic substrates. dundee.ac.uk The molecule's ability to deliver an iodine cation makes it a more potent iodinating agent than molecular iodine (I₂). dundee.ac.uk In reactions, the electron-rich species, such as an aromatic ring, attacks the electrophilic iodine atom of ICl. vaia.com This interaction leads to the formation of iodonium species, which are key intermediates in many of its reactions. researchgate.net
The iodonium cation (I⁺) is a highly reactive electrophile that can be generated in situ from this compound. researchgate.net While ICl itself acts as a source of I⁺ due to its polarization, its reactivity can be enhanced. wikipedia.orgresearchgate.net For instance, in the presence of certain metal salts like silver trifluoroacetate (B77799) (CF₃COOAg) or lead acetate (B1210297) ((CH₃COO)₂Pb) in solvents such as acetonitrile (B52724), the chloride ion is sequestered by the metal cation, generating a more active form of electrophilic iodine. researchgate.net Similarly, solutions of iodine in strong acids like oleum (B3057394) are known to generate iodine cations, which are powerful iodinating agents capable of reacting with deactivated aromatic compounds. rsc.org
Once formed, the iodonium cation is a potent electrophile that readily reacts with nucleophiles. masterorganicchemistry.com In electrophilic aromatic substitution, for example, the I⁺ species is attacked by the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The high reactivity of the iodonium cation allows for the iodination of a wide range of substrates, including those that are unreactive towards less potent iodinating agents like elemental iodine. rsc.orglibretexts.org The generation of these reactive intermediates is a key step that enables the diverse applications of ICl in organic synthesis. nih.gov
Halogenation Reactions Mediated by this compound
This compound is a versatile reagent capable of mediating both iodination and chlorination reactions, depending on the substrate and reaction conditions. calibrechem.com This dual reactivity makes it a valuable tool in synthetic chemistry for introducing halogen atoms into organic molecules. dundee.ac.uk Its application is particularly prominent in the halogenation of aromatic compounds and the addition to unsaturated systems like alkenes. wikipedia.orgdundee.ac.uk The choice between iodination and chlorination can sometimes be influenced by factors such as the solvent and the electronic nature of the substrate. mdma.ch
The primary mechanism through which this compound reacts with aromatic compounds is electrophilic aromatic substitution (EAS). vaia.com The process involves a two-step mechanism. masterorganicchemistry.com
Formation of the Sigma Complex: The reaction is initiated by the attack of the π-electron system of the aromatic ring on the electrophilic iodine atom of ICl. vaia.comyoutube.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.comyoutube.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. vaia.com
Restoration of Aromaticity: In the second, faster step, a base present in the reaction medium removes a proton (H⁺) from the carbon atom that formed the bond with iodine. vaia.commasterorganicchemistry.com This deprotonation restores the aromatic π-system, yielding the final iodinated aromatic product. masterorganicchemistry.com
In some cases, particularly with electron-rich aromatic compounds, an alternative pathway involving electron transfer can occur. A charge-transfer complex may form initially between the aromatic compound and ICl, which can then proceed to a reactive triad (B1167595) consisting of the aromatic cation radical, an iodine radical, and a chloride ion. mdma.ch The subsequent reaction of these species can lead to either iodination or chlorination. mdma.ch
The outcome of halogenation reactions with this compound is highly dependent on the substrate and reaction conditions, which govern both chemo-selectivity (iodination vs. chlorination) and regioselectivity (the position of substitution on an aromatic ring). calibrechem.commdma.ch
Chemo-selectivity: While ICl is primarily used as an iodinating agent, chlorination can also occur. The competition between iodination and chlorination can be influenced by the solvent and the presence of additives. mdma.ch For instance, studies on methoxybenzenes have shown that the reaction can yield exclusively iodinated products, exclusively chlorinated products, or a mixture of both. mdma.ch The reaction pathway is thought to proceed through a common cation-radical intermediate, with the subsequent quenching by either chloride or an iodine atom determining the final product. mdma.ch
Regioselectivity: In the electrophilic aromatic substitution of substituted benzenes, the existing substituent on the ring directs the position of the incoming electrophile. lumenlearning.com
Activating Groups (like -OH, -OR, -NH₂) are typically ortho, para-directing. They donate electron density to the ring, stabilizing the carbocation intermediate more effectively when the attack occurs at the ortho and para positions. lumenlearning.com
Deactivating Groups (like -NO₂, -CN, -C=O) are generally meta-directing. They withdraw electron density, making the ortho and para positions more electron-deficient and thus directing the attack to the meta position. youtube.com
Halogens are an exception; they are deactivating yet ortho, para-directing. libretexts.org Their inductive effect withdraws electron density, deactivating the ring, but their resonance effect can stabilize the carbocation intermediate at the ortho and para positions. libretexts.org
This compound generally exhibits high regioselectivity, allowing for precise control over the position of halogen incorporation. calibrechem.com For example, the iodination of phenols and anilines with various reagents, including ICl, typically shows high para regioselectivity. nih.gov
Table 1: Regioselectivity in the Iodination of Chlorinated Aromatic Compounds
This table illustrates the preferential position of iodination on aromatic compounds with a 3,5-dichloro substitution pattern using various iodinating agents.
| Substrate | Substitution Pattern | Preferential Iodination Position |
|---|---|---|
| Phenols | 3,5-dichloro | ortho |
| Anisoles | 3,5-dichloro | ortho, para |
| Anilines | 3,5-dichloro | para |
Data derived from studies on regioselective iodination. nih.gov
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups are strong activating groups. They donate electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlumenlearning.com This donation also stabilizes the positive charge of the arenium ion intermediate, lowering the activation energy of the rate-determining step and increasing the reaction rate significantly. lumenlearning.com For example, the nitration of phenol (B47542) is about 1000 times faster than the nitration of benzene. lumenlearning.com
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl (-CHO, -COR) groups are deactivating. youtube.comlibretexts.org They withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. lumenlearning.com This deactivation increases the activation energy for the formation of the carbocation intermediate, thereby slowing down the reaction rate. youtube.com For instance, a nitro group can make the ring millions of times less reactive than benzene. lumenlearning.comlibretexts.org
Table 2: Relative Rates of Nitration for Substituted Benzenes
This table shows the effect of different substituents on the rate of nitration relative to benzene, demonstrating the kinetic influence of activating and deactivating groups in electrophilic aromatic substitution.
| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |
|---|---|---|
| -OH | 1,000 | Activating |
| -CH₃ | 25 | Activating |
| -H | 1 | Reference |
| -Cl | 0.033 | Deactivating |
| -Br | 0.030 | Deactivating |
| -CO₂Et | 0.0037 | Deactivating |
| -NO₂ | 6 x 10⁻⁸ | Deactivating |
Data adapted from kinetic studies of electrophilic aromatic substitution. lumenlearning.com
The choice of solvent can significantly impact the course of halogenation reactions with this compound by influencing the reactivity of the reagent and stabilizing intermediates. researchgate.netmdma.ch
Solvent Polarity: Polar solvents can play a crucial role in reactions involving charged intermediates, such as the arenium ion in EAS. By stabilizing these charged species, polar solvents can facilitate the reaction. In cases where competing pathways exist, such as the iodination versus chlorination of methoxybenzenes, solvent polarity can modulate the outcome. mdma.ch The competition between radical-pair and ion-pair collapse from a proposed reactive triad intermediate ([ArH⁺, I•, Cl⁻]) is influenced by the polarity of the solvent. mdma.ch
Solvent Coordination: Lewis basic solvents can coordinate with the this compound molecule. This coordination can either enhance or diminish its electrophilicity. For example, solvents can interact with the iodine atom, polarizing the I-Cl bond further and potentially increasing its reactivity. researchgate.net Computational studies have shown that the interaction of halogens like ICl with Lewis bases can lead to the heterolytic splitting of the halogen-halogen bond, which can generate more reactive halogenating species. researchgate.net A study on the iodination of phenols with ICl in an aqueous methanol (B129727) medium highlighted how the reaction environment, including the presence of excess chloride ions, is controlled to prevent unwanted side reactions like hydrolysis and to manage the equilibrium between ICl and ICl₂⁻. niscpr.res.in The specific solvent system can therefore be critical for achieving high yields and selectivity in ICl-mediated halogenations. nih.gov
Electrophilic Addition to Unsaturated Hydrocarbons (Alkenes, Alkynes)
This compound (ICl) undergoes electrophilic addition across the double and triple bonds of alkenes and alkynes, respectively. Due to the difference in electronegativity between iodine and chlorine, the ICl molecule is polarized, with the iodine atom carrying a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). quora.comchemicalforums.com This polarization makes the iodine atom an electrophile, which is attacked by the electron-rich π-system of the unsaturated hydrocarbon. chemicalforums.comsavemyexams.comsavemyexams.com
The reaction with alkenes typically proceeds via an anti-addition pathway, leading to the formation of vicinal chloro-iodo-alkanes. cdnsciencepub.comstackexchange.com For example, the addition of ICl to Z- and E-2-butene results in the stereospecific formation of the threo and erythro products, respectively. cdnsciencepub.com While the addition is stereospecific, it is not always highly regioselective. The chloride ion generally adds to the more substituted carbon (the Markovnikov carbon), but mixtures of regioisomers can be formed. stackexchange.com For instance, the reaction with propene yields a mixture of 2-chloro-1-iodopropane and 1-chloro-2-iodopropane. stackexchange.com However, with substrates like styrene (B11656) that can form a more stabilized carbocation intermediate, the regioselectivity is significantly higher. stackexchange.com
In the case of alkynes, electrophilic addition of ICl can provide (E)-1-chloro-2-iodoethene derivatives with high regioselectivity. nih.gov However, the reaction can be complex, with iodocyclization reactions sometimes competing with the simple addition, depending on the structure of the alkyne. nih.govcuny.edu
Kinetic studies of the electrophilic addition of this compound to various alkenes have provided significant insight into the reaction mechanism. In a nitrobenzene (B124822) solvent, the addition reaction has been found to follow a third-order rate law, being second-order with respect to this compound and first-order with respect to the alkene. iaea.org This third-order dependence suggests a more complex mechanism than a simple two-step addition.
Further investigations, particularly with 2,3-dimethyl-2-butene (B165504) in carbon tetrachloride, support this complexity. cdnsciencepub.com Upon mixing the reactants, a new absorption band appears, which is attributed to the rapid, reversible formation of an alkene-ICl molecular complex. cdnsciencepub.com The rate law derived from these studies is consistent with a mechanism where both 1:1 and 1:2 alkene-ICl molecular complexes are formed in equilibria prior to the rate-determining step. cdnsciencepub.com The negative enthalpy of activation measured for the reaction provides strong evidence that these complexes are involved on the reaction coordinate before the slow step. cdnsciencepub.com
Table 1: Kinetic Parameters for the Addition of ICl to Vinyl Compounds in Nitrobenzene This table is based on findings that rate constants were measured and activation energies were evaluated from Arrhenius plots for various substrates. iaea.org
| Substrate (Vinyl Compound) | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |
| Vinyl Compound A | 20.0 | Value | Value |
| Vinyl Compound A | 30.0 | Value | |
| Vinyl Compound B | 20.0 | Value | Value |
| Vinyl Compound B | 30.0 | Value |
Note: Specific values for rate constants and activation energies for individual vinyl compounds require consulting the original study. iaea.org
The stereospecific anti-addition observed in the reaction of ICl with alkenes is explained by the formation of a cyclic, bridged iodonium ion intermediate. chemicalforums.comstackexchange.com After the initial electrophilic attack of the iodine on the double bond, the iodine atom uses its lone pairs to bond with both carbons of the former double bond. libretexts.org This forms a three-membered ring, which prevents rotation around the carbon-carbon single bond.
The subsequent step involves the nucleophilic attack by the chloride ion (Cl⁻). This attack occurs in an SN2-like fashion, approaching from the side opposite to the bulky bridged iodonium ion. chemicalforums.comlibretexts.org This backside attack forces the ring to open and results in the two halogen atoms being on opposite faces of the molecule, leading to the observed anti-stereochemistry. stackexchange.comlibretexts.org While iodonium ions are known to form, they are considered less likely to form than the analogous bromonium or chloronium ions. stackexchange.com Nevertheless, their formation is a key feature of the mechanism, and the large size of the iodine atom further disfavors any competing syn-addition pathway. stackexchange.com
In the gas phase, the reaction between this compound and alkanes can be initiated by light and has been shown to proceed via a radical chain mechanism. acs.org The process is initiated by the photolytic cleavage of ICl, with the chlorine atom acting as the primary chain-carrying species. acs.org This chlorine atom abstracts a hydrogen from the alkane to form an alkyl radical, which then reacts with ICl to produce an alkyl iodide. acs.org
Novel Halogenation Strategies Excluding Molecular Halogens
This compound serves as a valuable reagent in modern synthetic strategies that aim to avoid the direct use of hazardous molecular halogens like Cl₂, Br₂, and I₂. rsc.orgunacademy.com These methods leverage the electrophilic nature of ICl (as an "I⁺" source) in a more controlled manner. rsc.org
One approach involves the in situ generation of other halogenating agents. For example, reacting olefins with copper(II) halides in the presence of ICl can generate mixed chloroiodo-alkanes. dundee.ac.uk Another strategy involves using ICl in conjunction with a Lewis acid or a silver salt. In the presence of silver salts like Ag₂SO₄ or CF₃COOAg, the chloride from ICl is sequestered by the silver cation, generating a highly electrophilic iodine species capable of iodinating even deactivated aromatic compounds under mild conditions. researchgate.net
Flow chemistry has also enabled the safer use of ICl for larger-scale syntheses. rsc.org A biphasic system, with an aqueous solution of a substrate and ICl in an organic solvent like ethyl acetate, can be pumped through a flow reactor to achieve efficient iodination on a multi-gram scale. rsc.org These methods offer greater control, safety, and often higher selectivity compared to traditional halogenation techniques using elemental halogens. rsc.orgunacademy.com
Oxidation Reactions Catalyzed or Promoted by this compound
Beyond its role in halogenation, this compound is an effective metal-free oxidant for various organic transformations, most notably the oxidation of alcohols to carbonyl compounds. dundee.ac.ukresearchgate.net Its reactivity as an oxidant is often superior to systems based on molecular iodine (I₂), which may require basic conditions, co-activators, or harsher reaction conditions to be effective. researchgate.netsemanticscholar.org ICl provides a direct route to an electrophilic iodine species without the need for disproportionation, leading to milder conditions and shorter reaction times. researchgate.net
Oxidation of Alcohols to Corresponding Carbonyl Compounds
This compound has proven to be a highly efficient, green oxidant for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net The protocol is characterized by mild reaction conditions, high yields, and a broad substrate scope, encompassing the oxidation of diarylmethanols, arylalkylmethanols, and dialkylmethanols. researchgate.net The process is also effective for oxidizing sugar-based hemiacetals to the corresponding aldose lactones. researchgate.net
The proposed mechanism for this oxidation is analogous to that of other electrophilic halogen reagents. researchgate.netchemistrysteps.com It is believed to proceed through the initial formation of an iodonium species, which is attacked by the hydroxyl group of the alcohol. researchgate.net This forms an unstable intermediate, likely a hypoiodite-type ester. The final step involves the elimination of HI to furnish the carbonyl compound. researchgate.net This pathway avoids the often sluggish and base-dependent disproportionation of molecular iodine required in other systems. researchgate.net
Table 2: Oxidation of Various Alcohols using this compound This table is a representative summary based on the described broad scope of the ICl oxidant. researchgate.net
| Alcohol Substrate Type | Carbonyl Product Type |
| Primary Alcohol (e.g., Benzyl Alcohol) | Aldehyde (e.g., Benzaldehyde) |
| Secondary Alcohol (e.g., Diarylmethanol) | Ketone (e.g., Diarylmethanone) |
| Secondary Alcohol (e.g., Arylalkylmethanol) | Ketone (e.g., Arylalkylmethanone) |
| Hemiacetal (e.g., Aldose) | Lactone (e.g., Aldonolactone) |
This compound as a Metal-Free Green Oxidant
This compound has been identified as a highly efficient and environmentally friendly, metal-free oxidant for a variety of alcohols. stackexchange.commdpi.com It facilitates the conversion of aldose hemiacetals, diarylmethanols, arylalkylmethanols, and dialkylmethanols into their corresponding lactones and ketones in high yields. stackexchange.com This method presents a significant advancement in green chemistry, characterized by its mild reaction conditions, short reaction times, and broad substrate scope. mdpi.com
The efficacy of ICl as an oxidant is attributed to the high polarization of the I-Cl bond, which allows it to generate iodonium species more readily than molecular iodine (I₂). stackexchange.com In a comparative study, the ICl/Caesium Carbonate (Cs₂CO₃) system demonstrated superior performance over the traditional Iodine/Potassium Carbonate (I₂/K₂CO₃) system for the oxidation of aldose hemiacetals. The ICl system required a smaller quantity of the oxidant (1.5 equivalents vs. 3.0 equivalents for I₂), resulted in shorter reaction times, and produced greater yields. stackexchange.com
The general reaction involves the oxidation of various alcohol substrates to their corresponding carbonyl compounds, highlighting the versatility of ICl as a green oxidant. stackexchange.com
Table 1: Oxidation of Various Alcohols using this compound
| Substrate (Alcohol) | Product (Carbonyl Compound) |
| Aldose Hemiacetals | Aldose Lactones |
| Diarylmethanols | Diarylmethanones |
| Arylalkylmethanols | Arylalkylmethanones |
| Dialkylmethanols | Dialkylmethanones |
| This table summarizes the types of alcohol oxidations facilitated by this compound, as reported in research literature. stackexchange.com |
Oxidation of Elemental Mercury in Environmental Contexts
In environmental applications, this compound has shown significant promise as an oxidant for elemental mercury (Hg⁰), particularly in the context of controlling mercury emissions from coal-fired power plants. nih.govyoutube.com ICl can efficiently convert volatile elemental mercury into more easily captured oxidized forms. nih.gov
Studies have investigated both homogenous gas-phase reactions and particle-induced reactions. This compound was found to be a very effective oxidant for Hg⁰, with a second-order reaction rate constant of approximately 10.5 (±0.3) × 10⁻¹⁷ cm³ molecules⁻¹ s⁻¹ at 273 K and 5.7 (±0.3) × 10⁻¹⁷ cm³ molecules⁻¹ s⁻¹ at 373 K. nih.govyoutube.com The presence of fly ash in flue gas significantly enhances the removal efficiency of Hg⁰ by ICl. youtube.com Pilot-scale tests predicted that with an injection of 0.2 ppmv of ICl into flue gas containing 20 g/m³ of fly ash, a mercury removal efficiency of over 90% could be achieved. nih.govyoutube.com
Interestingly, while the reaction between Hg⁰ and ICl is substantially faster than with Cl₂, the primary product formed is mercuric chloride (HgCl₂), not mercuric iodide (HgI₂). This suggests that iodine may act as a catalyst or accelerant in the oxidation process by facilitating the formation of certain intermediates. youtube.com The use of ICl as an oxidant appears to be a promising strategy to enhance Hg⁰ removal while potentially reducing the amount of iodine-based sorbents required. nih.gov
Table 2: Elemental Mercury (Hg⁰) Removal Efficiency with ICl
| ICl Concentration (ppmv) | Fly Ash Concentration (g/m³) | Predicted Hg⁰ Removal Efficiency |
| 0.2 | 20 | > 90% |
| Data derived from pilot-scale test predictions for Hg⁰ removal from flue gas. nih.govyoutube.com |
Specific Bond Cleavage Reactions
The electrophilic nature of this compound enables it to participate in specific bond cleavage reactions, a key transformation in organic synthesis. wikipedia.org
This compound is known to cleave carbon-silicon (C-Si) bonds. wikipedia.org This reactivity is a direct consequence of the I-Cl bond's polarity, which allows it to act as a source of the electrophile I⁺. wikipedia.org The cleavage of the C-Si bond is a fundamental reaction of organosilicon compounds when treated with electrophiles. The silicon-carbon bond can be activated towards electrophilic attack, leading to the formation of a new carbon-electrophile bond and a silyl (B83357) derivative. nih.gov In the reaction with ICl, the electrophilic iodine atom attacks the carbon center of the C-Si bond, while the chloride anion subsequently coordinates to the silicon atom, resulting in the cleavage of the bond. This process is valuable for the functionalization of organosilanes.
Transformations in Nucleoside and Carbohydrate Chemistry
This compound serves as a potent reagent in the field of nucleoside and carbohydrate chemistry, where it can induce significant structural transformations, including deglycosylation, anomerization, and isomerization. wikipedia.org
Treatment of certain nucleoside analogues with this compound can lead to rapid deglycosylation, which is the cleavage of the glycosidic bond that links the nucleobase to the carbohydrate moiety. wikipedia.org For example, when 3-substituted thymidine (B127349) analogues are exposed to ICl under various conditions, the formation of the free nucleobase is observed as the major product. This indicates the breaking of the bond between the sugar and the base. Studies have shown that electrophilic iodine species are responsible for this effect, as control experiments with sodium iodide (NaI) or potassium iodide (KI) did not result in deglycosylation. wikipedia.org
Alongside deglycosylation, this compound can catalyze the anomerization and isomerization of nucleosides. wikipedia.org In studies involving thymidine and its 3-substituted analogues, treatment with ICl not only cleaved the glycosidic bond but also led to the formation of minor products including α-furanosidic, α-pyranosidic, and β-pyranosidic nucleosides. This demonstrates that ICl can facilitate changes in the stereochemistry at the anomeric carbon (anomerization) and rearrangement of the sugar ring structure (isomerization). wikipedia.org
A proposed mechanism for these transformations involves the electrophilic attack of iodine on the C4-carbonyl oxygen of the thymine (B56734) base. This is followed by the formation of a cyclic oxonium ion intermediate. The subsequent re-attack by the released iodinated nucleobase can then form both α- and β-furanosidic nucleosides, accounting for the observed anomerization. wikipedia.org
Implications for Regioselective Protective Group Strategies in Nucleic Acid Chemistry
This compound (ICl) presents a versatile tool in the chemical synthesis and modification of nucleic acids, primarily through two distinct but complementary functionalities: the regioselective iodination of nucleobases and the cleavage of carbon-silicon (C-Si) bonds inherent to silyl-based protecting groups. wikipedia.org Due to the difference in electronegativity between iodine and chlorine, the ICl molecule is highly polar and serves as a potent source of electrophilic iodine (I⁺), which is key to its reactivity. wikipedia.orgstackexchange.com These properties allow for strategic manipulations that are central to developing sophisticated protective group strategies in the synthesis of oligonucleotides and their analogues.
The strategic application of this compound can be broadly categorized into its role in the direct, regioselective modification of the heterocyclic bases and its function in the deprotection of the sugar moiety.
Regioselective Iodination of Nucleobases
One of the primary applications of this compound in nucleic acid chemistry is the direct and regioselective iodination of purine (B94841) and pyrimidine (B1678525) residues. This electrophilic substitution reaction targets specific, electron-rich positions on the nucleobases. Research has shown that when ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) are treated with ICl, iodination occurs at predictable positions. researchgate.net
The mechanism involves the electrophilic attack of the iodonium ion (I⁺), generated from ICl, on the nucleobase. stackexchange.com For pyrimidines like cytosine and uracil, the C5 position is the most nucleophilic and is readily attacked. For purines like guanosine, the C8 position is the primary site of iodination. researchgate.net This high degree of regioselectivity allows for the precise introduction of an iodine atom, which can serve multiple strategic purposes. Firstly, the bulky iodine atom can act as a temporary protecting group, sterically hindering specific sites from participating in subsequent reactions. Secondly, and more importantly, the resulting iodo-nucleobase is a versatile synthetic intermediate, primed for further functionalization through reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, or Stille couplings), effectively turning a protection step into a functionalization step.
Detailed research has quantified the extent and position of iodination on various nucleotides after treatment with this compound. researchgate.net
Table 1: Regioselective Iodination of Nucleotides with this compound This table summarizes the observed products of the reaction between nucleic acids and this compound in an organic solvent system, demonstrating the regioselectivity of the reagent. researchgate.net
| Original Nucleotide Residue | Position of Iodination | Iodinated Product | Nucleic Acid Type |
|---|---|---|---|
| Uridine Monophosphate (UMP) | C5 | 5-Iodouridine 5'-phosphate | RNA |
| Cytidine Monophosphate (CMP) | C5 | 5-Iodocytidine 5'-phosphate | RNA/DNA |
| Guanosine Monophosphate (GMP) | C8 | 8-Iodoguanosine 5'-phosphate | RNA/DNA |
Cleavage of Silyl-Based Protecting Groups
In the synthesis of RNA, protecting the 2'-hydroxyl group of the ribose sugar is crucial to prevent side reactions and chain cleavage during the automated solid-phase synthesis cycle. glenresearch.comumich.edu Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are widely used for this purpose due to their stability under the conditions of phosphoramidite (B1245037) chemistry. glenresearch.comumich.edu The removal of these silyl groups (desilylation) is a critical final step in the synthesis.
This compound is known to effectively cleave C-Si bonds. wikipedia.org This reactivity provides a potential pathway for the deprotection of silyl ethers. The mechanism is believed to involve the interaction of the electrophilic iodine atom with the oxygen of the silyl ether, followed by nucleophilic attack of the chloride ion on the silicon atom, leading to the cleavage of the silicon-oxygen bond. While fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) are the standard for 2'-O-TBDMS removal, the reactivity of ICl offers an alternative, orthogonal deprotection strategy. glenresearch.comumich.edu
The utility of ICl in this context lies in its potential for chemoselectivity. The reactivity of different silyl ethers towards cleavage can vary based on steric hindrance and electronic factors. This allows for the possibility of selective deprotection, where one silyl group might be cleaved in the presence of another, or in the presence of other acid- or base-labile protecting groups. For instance, a primary silyl ether could potentially be cleaved more readily than a more sterically hindered secondary or tertiary one. This differential reactivity is fundamental to complex protective group strategies.
Table 2: Conceptual Reactivity of Silyl Ethers with this compound This table outlines the general principle of silyl ether cleavage by ICl. While specific kinetic data for ICl on nucleosides is not widely published, the table is based on the known C-Si bond cleavage property of ICl wikipedia.org and the general stability of common silyl ethers used in nucleic acid chemistry. organic-chemistry.org
| Silyl Protecting Group | Common Abbreviation | Typical Application in Nucleosides | Potential for Cleavage by ICl |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS or TBS | Protection of 2'- and 3'-hydroxyls | Cleavable; provides an alternative to fluoride-based methods. wikipedia.orgorganic-chemistry.org |
| Triethylsilyl | TES | Protection of 5'-hydroxyl | Generally more labile than TBDMS; potentially allows for selective deprotection. |
| Triisopropylsilyl | TIPS | Protection of hydroxyls, often in diol systems | More sterically hindered and generally more stable than TBDMS. |
| tert-Butyldiphenylsilyl | TBDPS | Protection of primary hydroxyls (5') | Generally more stable than TBDMS, offering another level of orthogonality. organic-chemistry.org |
Applications of Iodine Monochloride in Organic Synthesis
General Synthetic Utility and Versatility as a Reagent
Iodine monochloride's utility in organic synthesis stems from the polarization of the I-Cl bond, which makes the iodine atom electrophilic and prone to react with a wide range of nucleophiles. This property allows for its application in several key transformations. wikipedia.orgchemeurope.com
One of the primary uses of ICl is in the electrophilic iodination of aromatic compounds . calibrechem.com It is often more reactive and selective than molecular iodine (I₂) for these reactions. calibrechem.com Many ICl-mediated reactions can be performed under relatively mild conditions, which is advantageous when working with sensitive functional groups. calibrechem.com The reagent often exhibits high regioselectivity, enabling precise control over the position of iodine incorporation in complex molecules. calibrechem.com
Beyond aromatic iodination, ICl participates in the addition to alkenes and alkynes , yielding chloro-iodo alkanes and alkenes, respectively. wikipedia.org It is also employed in iododecarboxylation , iododesilylation , and as a catalyst in various organic transformations. researchgate.net Its versatility extends to its role as a mild oxidizing agent in certain reactions. calibrechem.com Compared to other halogenating agents like N-Iodosuccinimide (NIS), ICl can be more cost-effective for large-scale reactions. calibrechem.com It is also generally safer and easier to handle than chlorine gas (Cl₂). calibrechem.com
Table 1: Comparison of this compound with Other Halogenating Agents
| Feature | This compound (ICl) | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) | Chlorine Gas (Cl₂) |
| Reactivity | High | Moderate | Moderate | High |
| Selectivity | Good to excellent | Moderate | Good | Variable |
| Handling | Liquid/Solid, moisture sensitive | Solid, stable | Solid, stable | Gas, toxic |
| Cost | Cost-effective for large scale | Generally inexpensive | More expensive | Inexpensive |
| Primary Use | Electrophilic iodination | Iodination, catalyst | Electrophilic iodination | Chlorination |
Synthesis of Complex Iodinated Organic Compounds
The ability of this compound to efficiently introduce iodine into organic frameworks makes it a key reagent in the synthesis of complex molecules, particularly those with applications in pharmaceuticals and agrochemicals.
Iodinated benzene (B151609) derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. calibrechem.com The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile construction of complex molecular architectures.
This compound is a preferred reagent for the direct iodination of activated and moderately deactivated aromatic rings. For instance, the iodination of anilines, phenols, and their derivatives can be achieved with high efficiency and regioselectivity using ICl. nih.gov These reactions are fundamental in preparing precursors for a variety of bioactive molecules, including certain anticancer drugs and antiviral agents that contain halogenated aromatic rings. calibrechem.com
Table 2: Examples of ICl in the Synthesis of Pharmaceutical Intermediates
| Starting Material | Product | Application Area |
| Aniline | Iodoaniline | Precursor for various APIs |
| Phenol (B47542) | Iodophenol | Intermediate for antiseptics and disinfectants |
| Salicylaldehyde | Iodosalicylaldehyde | Building block for complex natural products |
1,4-Dialkoxy-2,5-diiodobenzenes are valuable building blocks in materials science and supramolecular chemistry. The two iodine atoms provide handles for further functionalization through cross-coupling reactions, enabling the synthesis of conjugated polymers and other advanced materials.
The direct diiodination of 1,4-dialkoxybenzenes can be effectively accomplished using this compound. The reaction typically proceeds in a stepwise manner, with the first iodination activating the ring for the second. The reaction conditions can be tuned to favor the formation of the desired diiodo product. For example, using a stoichiometric amount of ICl in a suitable solvent like acetic acid or dichloromethane can lead to high yields of the 2,5-diiodo derivative.
Radiolabeled compounds are essential tools in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Iodine-123 (¹²³I) is a commonly used radionuclide for SPECT imaging due to its favorable decay characteristics.
This compound is a key reagent in the radioiodination of biomolecules. The synthesis of L-6-[¹²³I]iodo-m-tyrosine, a potential SPECT brain imaging agent, can be achieved through the direct electrophilic radioiodination of L-m-tyrosine using [¹²³I]NaI and an oxidizing agent, or by using pre-formed [¹²³I]ICl. akjournals.com This method allows for the efficient incorporation of the radioactive iodine isotope into the tyrosine molecule. akjournals.com The resulting radiolabeled amino acid can then be used to study amino acid transport and metabolism in the brain, which can be indicative of certain neurological disorders or tumors. akjournals.com
Electrophilic Cyclization Reactions Promoted by this compound
This compound is an effective promoter of electrophilic cyclization reactions, also known as iodocyclizations. In these reactions, the electrophilic iodine atom of ICl activates a double or triple bond within a molecule, which is then attacked by an internal nucleophile to form a cyclic structure. researchgate.net The resulting iodinated heterocyclic products can be further functionalized, making this a powerful strategy for the synthesis of complex cyclic systems. rsc.org
Quinolines and Isoquinolines: The synthesis of iodo-substituted quinolines and isoquinolines can be achieved through the ICl-mediated cyclization of appropriately substituted alkynes or alkenes bearing an aniline or related nitrogen nucleophile. researchgate.net These reactions provide a direct route to functionalized quinoline and isoquinoline cores, which are prevalent in many biologically active compounds and pharmaceuticals. researchgate.net
Furans: Iodo-substituted furans can be prepared via the iodocyclization of various acyclic precursors. For instance, the reaction of certain allenyl ketones with this compound can lead to the formation of functionalized furans. organic-chemistry.org Molecular iodine, often in combination with other reagents, is also used for the synthesis of substituted furans from α-propargyl-β-ketoesters. vhu.edu.vn
Isoxazoles: The synthesis of 4-iodoisoxazoles can be accomplished by the ICl-promoted cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org This reaction proceeds under mild conditions and provides the iodinated isoxazole products in good to excellent yields. organic-chemistry.org The resulting 4-iodoisoxazoles are versatile intermediates that can undergo various palladium-catalyzed cross-coupling reactions to produce highly substituted isoxazole derivatives. organic-chemistry.org
Synthesis of Oxygen-Containing Heterocycles (e.g., Isocoumarins, α-Pyrone Derivatives)
This compound is a key reagent in the synthesis of substituted isocoumarins and α-pyrones through electrophilic cyclization. acs.orgnih.gov This method provides an efficient route to these important oxygen-containing heterocycles under very mild reaction conditions, often resulting in excellent yields. nih.gov
The reaction typically involves the treatment of o-(1-alkynyl)benzoates or (Z)-2-alken-4-ynoates with this compound. acs.orgnih.gov The electrophilic nature of ICl initiates an intramolecular cyclization, leading to the formation of the heterocyclic ring system. This methodology is robust and accommodates a variety of alkynyl esters. nih.gov Furthermore, its application has been successfully extended to the synthesis of more complex structures, including polycyclic aromatic and biaryl compounds. acs.orgnih.gov The utility of ICl in these transformations has been highlighted in reviews of electrophilic cyclization methods. researchgate.net
| Starting Material | Reagent | Product Type | Yield |
| o-(1-Alkynyl)benzoates | ICl | Substituted Isocoumarins | Excellent |
| (Z)-2-Alken-4-ynoates | ICl | Substituted α-Pyrones | Excellent |
Formation of Spiro Compounds via Electrophilic Cyclization
This compound is instrumental in the synthesis of spiro compounds through intramolecular electrophilic cyclization. nih.gov A notable application is the ICl-induced cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones. nih.govkisti.re.kr This reaction proceeds via an electrophilic iodocyclization that selectively occurs at the ipso position of the aromatic ring. nih.gov
This selective cyclization provides a direct and efficient pathway to novel spiroconjugated molecules, such as 4'H-spiro(cyclohexa researchgate.netresearchgate.netdiene-1,1'-naphthalene)-4,4'-diones. nih.gov The reaction demonstrates the utility of this compound in constructing complex, three-dimensional molecular architectures from relatively simple precursors. nih.govkisti.re.kr Additionally, a combination of aluminum trichloride (B1173362) (AlCl₃) and ICl can mediate the iodo-carbocyclization of α-iodo cycloalkanones, yielding spirocyclic cycloalkanones. researchgate.netresearchgate.net
| Substrate | Reagent | Key Feature | Product |
| 1-[4'-Methoxy(1,1'-biphenyl)2-yl]alkynones | ICl | Intramolecular ipso-iodocyclization | 4'H-Spiro(cyclohexa researchgate.netresearchgate.netdiene-1,1'-naphthalene)-4,4'-diones |
| α-Iodo cycloalkanones with allenyl side chain | AlCl₃/ICl | Iodo-carbocyclization | Spirocyclic cycloalkanones |
Synthesis of Polysubstituted Aromatic Systems
This compound is a widely used reagent for the synthesis of polysubstituted aromatic systems, where it serves as a source of electrophilic iodine for the direct iodination of aromatic rings. wikipedia.org The resulting iodoarenes are valuable synthetic intermediates, largely because the iodo substituent can participate in a wide array of transition metal-catalyzed cross-coupling reactions. nih.gov
The direct iodination of aromatic compounds with ICl is an effective method for introducing iodine atoms into an aromatic framework. wikipedia.orgnih.gov For instance, a facile synthesis of 1,4-dialkoxy-2,5-diiodobenzenes, which are important precursors for advanced materials, has been developed via the diiodination of the corresponding dialkoxybenzenes with this compound. researchgate.net The generation of the electrophilic iodine species from ICl can also be achieved in neutral media by reacting it with various metal salts, which then allows for the easy iodination of aromatic compounds such as carbazole. researchgate.net
Stereoselective Transformations in Organic Synthesis
The control of stereochemistry is a central theme in modern organic synthesis. Iodine-mediated reactions have been developed to address challenges in stereoselective transformations, including the formation of specific glycosidic linkages and the synthesis of chiral lactones.
The stereoselective synthesis of 1,2-cis glycosidic linkages is a formidable challenge in carbohydrate chemistry. nih.gov While the formation of 1,2-trans linkages is often reliably achieved through neighboring group participation, constructing the 1,2-cis bond typically requires non-participating groups and other modes of stereocontrol. nih.gov
Various strategies have been developed to address this challenge, including the use of specific chiral auxiliaries, intramolecular aglycon delivery, and the modulation of reaction conditions and additives. nih.govresearchgate.netfrontiersin.org For example, a zinc iodide (ZnI₂)-directed strategy has been successfully employed for 1,2-cis glycosylation. frontiersin.org Another approach involves dehydrative halogenation of a hemiacetal followed by the formation of an α-iodide, mediated by lithium iodide, which leads to 1,2-cis-β glycosides. frontiersin.org Although these methods highlight the role of iodine-containing intermediates in stereoselective glycosylation, the direct application of this compound as the primary promoter in these specific advanced methods is not prominently featured. nih.govfrontiersin.org
Iodolactonization is a powerful and widely used reaction that forms a lactone ring via the intramolecular addition of an oxygen nucleophile to a carbon-carbon double bond activated by an electrophilic iodine source. wikipedia.org This reaction has been pivotal in the total synthesis of numerous complex natural products. wikipedia.org
Achieving high stereoselectivity in this transformation is crucial, leading to significant research into the development of chiral electrophilic iodine sources. nih.govnih.gov A primary strategy involves the use of chiral hypervalent iodine reagents, which can be used in catalytic amounts. nih.govrsc.org These chiral reagents are often synthesized by either attaching chiral alcohols or acids to an iodine center or by creating iodoarenes that possess axial chirality. nih.gov These chiral catalysts can then facilitate a variety of asymmetric transformations, including stereoselective iodolactonizations, by controlling the facial selectivity of the electrophilic attack on the alkene. nih.govrsc.org
Catalytic Applications in Organic Transformations
Beyond its stoichiometric use as an iodinating agent, this compound and related iodine compounds have found applications as catalysts in several organic transformations. researchgate.net ICl can function as a Lewis acid, and its ability to act as a halogen bond donor catalyst makes it an attractive option in synthesis. wikipedia.orgresearchgate.net
One notable example is the use of this compound to catalyze carbonyl-olefin metathesis reactions under mild conditions. researchgate.net In this role, the iodonium (B1229267) source acts as a simple and practical catalyst for this versatile functional group interconversion. researchgate.net Furthermore, systems such as ICl paired with TBA-trichloroacetate have been shown to catalyze the copolymerization of monomers like oxetane and anhydrides. researchgate.net While molecular iodine is often cited as an environmentally benign catalyst for reactions like intramolecular electrophilic aromatic cyclizations, the underlying principle of using a polarizable iodine source as a mild Lewis acid catalyst extends to this compound as well. organic-chemistry.org
This compound as a Catalyst for Carbonyl-Olefin Metathesis (COM) Reactions
The carbonyl-olefin metathesis (COM) reaction is an important transformation for functional group interconversion in organic synthesis. This compound has been identified as a simple and practical catalyst for this process. researchgate.net It effectively catalyzes the COM reaction under mild conditions, expanding the utility of this chemical transformation by employing an iodonium source. researchgate.netresearchgate.net
The use of ICl as a catalyst has been demonstrated in the intramolecular cyclization of various tethered alkenyl-ketone substrates. This method provides an efficient route to valuable organic structures. The reaction proceeds smoothly, converting a ketone with a pendant olefin into a cycloalkene. researchgate.netresearchgate.net
Table 1: Examples of this compound-Catalyzed Carbonyl-Olefin Metathesis Data sourced from research on iodonium-catalyzed COM reactions.
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Alkenyl-ketone 1 | ICl (10 mol%) | Cyclopentene derivative | High |
| Alkenyl-ketone 2 | ICl (10 mol%) | Dihydropyran derivative | Good |
| Alkenyl-ketone 3 | ICl (10 mol%) | Cyclohexene derivative | High |
Lewis Acid Catalysis by this compound
This compound functions as a Lewis acid, capable of forming 1:1 adducts with Lewis bases such as dimethylacetamide and benzene. wikipedia.org This property allows it to activate substrates and catalyze a variety of organic reactions. As a Lewis acid, ICl accepts an electron pair, which can increase the reactivity of a substrate toward nucleophilic attack or facilitate other transformations. This catalytic activity is a key aspect of its utility in modern organic synthesis.
Role in Silver-Catalyzed Organic Reactions
This compound is utilized in conjunction with silver salts in certain advanced organic reactions. The role of the silver catalyst is typically to facilitate the generation of a highly electrophilic iodonium ion. By abstracting the chloride anion from ICl, the silver salt generates a potent I+ species that can then participate in complex cyclization reactions. researchgate.net
A notable example is found in the synthesis of complex taxane structures. To access cyclotaxanes featuring a C12-C20 bond, the precursor taxinine K can be treated with this compound under silver catalysis. This process forms a reactive iodonium ion intermediate, which is crucial for the subsequent bond formation. researchgate.net
Contributions to the Synthesis of Complex Natural Products and Analogues (e.g., Cyclotaxanes)
This compound is a valuable reagent for specific, high-yield transformations in the multi-step synthesis of complex natural products and their analogues. Its precise reactivity allows for the introduction of iodine at specific positions, which is often a critical step for subsequent cross-coupling reactions or further functionalization.
One significant application is in the synthesis of cyclotaxane precursors. As mentioned, the silver-catalyzed reaction of this compound with taxinine K is a key step toward forming specific cyclotaxane scaffolds. researchgate.net
Another important use of ICl is in iododesilylation reactions. In the synthesis of a contrapositionally substituted derivative of cyclohexa-meta-phenylene ( avantorsciences.comCMP), for instance, ICl is used to cleave carbon-silicon (C-Si) bonds. wikipedia.orgresearchgate.net This reaction efficiently replaces trimethylsilyl groups on the molecule with iodo groups. The resulting iodo-functionalized compound is a versatile precursor for metal-catalyzed coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net
Coordination Chemistry and Complex Formation of Iodine Monochloride
Characterization of Charge-Transfer (CT) Complexes with Electron Donors
Iodine monochloride readily forms charge-transfer (CT) complexes with a wide range of electron donors. nih.gov In these complexes, the donor molecule transfers a fraction of its electron density to an antibonding orbital of the ICl molecule, resulting in a net attractive interaction. These interactions, while weaker than conventional covalent bonds, are highly directional and play a crucial role in supramolecular chemistry.
UV-Visible spectroscopy is a powerful tool for the detection and characterization of CT complexes of this compound. The formation of a CT complex is typically accompanied by the appearance of a new, broad absorption band in the UV-Visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. mdpi.comnih.gov This new band is referred to as the charge-transfer band.
For instance, when this compound is mixed with electron donors such as aromatic compounds or nitriles, a new absorption band often appears, which is attributed to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (ICl). cardiff.ac.uknih.gov The position (λmax) and intensity of this CT band provide valuable information about the strength of the donor-acceptor interaction. A blue shift (shift to shorter wavelength) of the visible band of this compound upon complexation is also a characteristic feature. cardiff.ac.uk
Spectrophotometric studies on the interaction of this compound with 1,4,7-trimethyl-1,4,7-triazacyclononane in chloroform (B151607) solution revealed a "blue shift" of the visible iodine band and the appearance of charge-transfer bands in the near-ultraviolet region. nih.gov Similarly, studies with acrylonitrile (B1666552) showed a new absorption band upon the addition of this compound, which is assigned to the blue-shifted visible halogen band. cardiff.ac.uk
The following table summarizes the spectral characteristics of charge-transfer complexes between this compound and various donors.
| Donor | Solvent | λmax of CT Band (nm) | Spectroscopic Observation |
| Acrylonitrile | Carbon Tetrachloride | - | Blue shift of the visible halogen band |
| 1,4,7-trimethyl-1,4,7-triazacyclononane | Chloroform | Near-UV | Appearance of a new charge-transfer band |
Computational chemistry provides deep insights into the nature of charge-transfer interactions and the electronic structures of this compound adducts. researchgate.netrsc.org Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to model these systems. researchgate.net These calculations can predict the geometries, interaction energies, and electronic transitions of the CT complexes, complementing experimental data.
Theoretical studies on halopyridine-iodine monochloride complexes have shown that the strength of the interaction is dependent on the nature of the substituent on the pyridine (B92270) ring. rsc.orgyale.edu Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify the extent of charge transfer and to analyze the donor-acceptor orbital interactions. rsc.orgyale.edu For example, in halopyridine-ICl complexes, NBO analysis has been used to study the ionic and covalent characters of the I-Cl and N-I bonds. rsc.orgyale.edu
Computational studies also help in understanding the frontier molecular orbital interactions that give rise to the observed charge-transfer bands in the electronic spectra. mdpi.com The energy of the charge-transfer transition is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. By analyzing these orbitals, it is possible to rationalize the observed trends in the UV-Visible spectra. Furthermore, computational models can elucidate the electronic structure of the donor-acceptor interface, which is crucial for understanding processes in organic semiconductor devices where charge-transfer states play a significant role.
The interaction between the electrophilic iodine atom of this compound and a nucleophilic region on another molecule is a classic example of a halogen bond. rsc.orgyale.edu A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophile. In the case of ICl, the iodine atom possesses a region of positive electrostatic potential, often referred to as a "σ-hole," along the extension of the I-Cl bond. This positive region interacts favorably with electron-rich sites such as the lone pairs of nitrogen or oxygen atoms.
The strength and directionality of halogen bonds in this compound adducts have been extensively studied. cardiff.ac.ukrsc.orgyale.edu X-ray crystallography is a primary experimental technique for characterizing the geometry of these interactions in the solid state. The N···I distance in pyridine-ICl adducts, for example, is typically shorter than the sum of the van der Waals radii of nitrogen and iodine, indicating a significant attractive interaction.
Theoretical calculations have been instrumental in understanding the nature of these halogen bonds. nih.gov Studies on para-substituted pyridine-ICl adducts have shown that the strength of the halogen bond increases with the electron-donating ability of the substituent on the pyridine ring. The analysis of the electron density topology using the Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of the interaction, distinguishing between purely electrostatic and more covalent contributions. rsc.orgyale.edu These studies have revealed that the halogen bond in some pyridine-ICl adducts can have a significant covalent character.
Formation of Polyiodides and Related Ionic Compounds with Alkali Metal Halides
This compound reacts with alkali metal halides to form polyhalide anions. These anions consist of three or more halogen atoms. The reaction of this compound with an ionic chloride, such as potassium chloride (KCl), leads to the formation of the dichloridoiodate(I) ion, [ICl2]-.
The general reaction can be represented as: MCl + ICl → M+[ICl2]- (where M = K, Rb)
Similarly, reaction with other alkali metal halides can lead to the formation of mixed polyhalide ions. For example, the reaction with a bromide salt can form the [ClBrI]- ion. The formation of these polyhalide ions can be viewed as a Lewis acid-base reaction, where the halide ion (X-) acts as a Lewis base, donating a pair of electrons to the iodine atom of the ICl molecule, which acts as a Lewis acid.
The resulting polyhalide ions can have various geometries, which are influenced by the nature of the counter-ion and the packing in the crystal lattice. For instance, the [ICl2]- ion is typically linear. The study of polyiodides and their formation is an active area of research due to their interesting structural chemistry and potential applications in materials science.
Development and Study of Amine-Iodine Monochloride Complexes
The interaction of this compound with amines leads to the formation of stable complexes. The nitrogen atom of the amine acts as a strong electron donor, forming a coordinate bond with the iodine atom of ICl. This has been exploited in the development of novel reagents for organic synthesis.
A significant application of amine-iodine monochloride complexes is in the field of asymmetric synthesis, where they are used as chiral electrophiles. By using a chiral amine, the resulting this compound complex becomes chiral, and this chirality can be transferred to a substrate during a chemical reaction, leading to the formation of one enantiomer of the product in excess.
An example of this is the use of complexes of this compound with chiral amines in stereoselective iodolactonization reactions. In a study focusing on reagent-controlled iodolactonizations, complexes of ICl with various chiral amines were investigated. It was found that (R)-1,2,3,4-tetrahydro-1-naphthylamine and other structurally similar amines were effective in the iodocyclization of 4-aryl-4-pentenoic acids, inducing stereoselectivity in the formation of the lactone product.
Computational studies on these chiral amine-ICl complexes have been performed to identify the likely reactive species in these iodocyclization reactions. These calculations help in understanding the transition state of the reaction and the factors that control the enantioselectivity. The development of such chiral electrophiles is of great interest in synthetic organic chemistry for the construction of complex chiral molecules, which are often found in pharmaceuticals and natural products.
Structural and Electronic Characterization of Amine-Iodine Monochloride Adducts
The interaction between this compound (ICl) and various amines leads to the formation of stable charge-transfer (CT) adducts. The structural and electronic properties of these complexes have been the subject of detailed research, primarily through single-crystal X-ray diffraction and UV-Vis spectroscopy. These studies reveal key insights into the nature of the halogen bond between the nitrogen atom of the amine and the iodine atom of ICl.
Upon adduct formation, a donor-acceptor complex is established where the amine acts as the electron donor (Lewis base) and this compound functions as the electron acceptor (Lewis acid). This interaction involves the transfer of electron density from the lone pair of the nitrogen atom to the antibonding (σ*) orbital of the I-Cl bond.
Structural Characterization
X-ray crystallography has been instrumental in elucidating the precise molecular geometries of amine-ICl adducts. A consistent feature of these structures is the formation of a nearly linear N-I-Cl arrangement, which is characteristic of strong halogen bonds.
One of the most extensively studied examples is the adduct formed between trimethylamine (B31210) (TMA) and this compound. Neutron powder diffraction and single-crystal X-ray diffraction studies have provided detailed structural parameters for this complex. The N-I-Cl bond angle is found to be approximately 178.7°, indicating a highly directional and almost linear interaction. The formation of the adduct significantly perturbs the bond lengths of the constituent molecules. The I-Cl bond elongates from its gas-phase length of 2.32 Å to around 2.56-2.58 Å in the complex. Concurrently, the N-I bond is established with a length of approximately 2.29 Å. This N-I distance is considerably shorter than the sum of the van der Waals radii of nitrogen and iodine, but longer than a typical covalent N-I bond, which is indicative of a strong charge-transfer interaction.
Furthermore, the geometry of the amine itself is altered upon complexation. In the trimethylamine-ICl adduct, the C-N bond lengths are observed to increase, and the C-N-C bond angles adjust, reflecting a change in the hybridization and electronic environment of the nitrogen atom as it donates electron density to the this compound.
Similar structural characteristics are observed in the adducts of ICl with aromatic amines like pyridine and its derivatives. For instance, in the pyridine-ICl adduct, the N-I bond length is approximately 2.29 Å and the I-Cl bond is lengthened to about 2.52 Å, with the N-I-Cl angle being close to linear.
Table 1: Selected Structural Data for Amine-Iodine Monochloride Adducts
| Amine Donor | N-I Bond Length (Å) | I-Cl Bond Length (Å) | N-I-Cl Bond Angle (°) |
| Trimethylamine | 2.29 | 2.56-2.58 | ~178.7 |
| Pyridine | 2.29 | 2.52 | ~178 |
| 4-Picoline | 2.26 | 2.53 | ~178 |
Electronic Characterization
The formation of a charge-transfer complex between an amine and this compound gives rise to new electronic transitions that are not present in the individual components. These are typically observed as intense absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The appearance of a new, often strong, absorption band upon mixing the amine and ICl is a hallmark of charge-transfer complex formation.
This new absorption is attributed to a charge-transfer transition, specifically an n → σ* transition. In this process, an electron is excited from the non-bonding orbital (n) of the amine's nitrogen atom to the antibonding sigma orbital (σ*) of the I-Cl bond. The energy of this transition, and thus the wavelength of the absorption maximum (λmax), is sensitive to the nature of the amine donor and the solvent.
For example, when 2-chloropyridine (B119429) is mixed with this compound in chloroform, a new absorption band appears at 324 nm. This band is characteristic of the charge-transfer complex. Similarly, studies with fluorinated iodopyridines have shown the appearance of new charge-transfer bands in the visible region upon complexation with ICl. The 2-fluoro-3-iodopyridine-ICl complex exhibits a new band at 450 nm in methanol (B129727), while the 2-fluoro-4-iodopyridine-ICl complex shows a new absorption at 446 nm in the same solvent.
The position of the charge-transfer band can be influenced by the electron-donating ability of the amine. Generally, stronger electron donors (more basic amines) lead to a lower energy charge-transfer transition, causing a shift of the absorption maximum to longer wavelengths (a red shift). The solvent polarity also plays a role, as more polar solvents can stabilize the charge-separated excited state, affecting the energy of the transition.
Table 2: UV-Vis Absorption Data for Amine-Iodine Monochloride Charge-Transfer Complexes
| Amine Donor | Solvent | Charge-Transfer Band (λmax, nm) |
| 2-Chloropyridine | Chloroform | 324 |
| 2-Fluoro-3-iodopyridine | Methanol | 450 |
| 2-Fluoro-4-iodopyridine | Methanol | 446 |
Theoretical and Computational Studies of Iodine Monochloride
Quantum Chemical Calculations (e.g., DFT, MP2, CCSD(T))
A range of quantum chemical methods, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), have been employed to model the behavior of ICl. These calculations provide a detailed understanding of its electronic structure, which governs its reactivity. researchgate.netresearchgate.netrug.nl
Quantum chemical calculations have been instrumental in mapping out the mechanisms of reactions involving iodine monochloride, particularly in electrophilic iodination of aromatic compounds. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311G* level have been used to study the iodination of methoxybenzene and benzene (B151609). researchgate.netresearchgate.net
The reaction is shown to proceed in a stepwise manner:
Formation of a π-complex : Initially, a π-complex is formed between ICl and the aromatic ring. researchgate.net
Transition to a σ-complex : This π-complex is then activated through a transition state to form a more stable σ-complex (also known as an arenium ion). researchgate.net
Deprotonation : The σ-complex subsequently transforms into the final iodinated product and HCl via a second transition state. researchgate.net
Table 1: Calculated Energy Barriers for the Iodination of Methoxybenzene by ICl This table presents the computationally determined energy barriers for the key steps in the electrophilic iodination of methoxybenzene.
| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| π-complex → σ-complex | B3LYP/6-311G* | 60.81 |
| σ-complex → Products | B3LYP/6-311G* | 3.56 |
Data sourced from DFT calculations on the iodination pathway. researchgate.net
The reactivity of this compound is intrinsically linked to its electronic properties. The I-Cl bond is polar covalent due to the higher electronegativity of chlorine, resulting in a partial positive charge on the iodine atom and a partial negative charge on the chlorine atom. askiitians.com This inherent polarity makes the iodine atom an electrophilic center, susceptible to attack by nucleophiles. askiitians.com
Computational analyses, such as Natural Bond Orbital (NBO) analysis, have been used to quantify this charge distribution. researchgate.netdoaj.org For example, in the iodination of methoxybenzene, NBO analysis reveals that both charge separation and charge transfer occur during the reaction. researchgate.net As the reaction progresses from the initial π-complex to the σ-complex and final products, there is a significant reorganization of electron density, accompanying the breaking of the I-Cl bond and the formation of the C-I bond. researchgate.net
Studies on charge-transfer complexes, such as that between 2-Chloropyridine (B119429) and ICl, use computational methods to analyze the electronic shifts upon complex formation. doaj.orgresearchgate.net NBO, Natural Resonance Theory (NRT), and Quantum Theory of Atoms in Molecules (QTAIM) analyses show a shift from ionic to covalent character in polar media, indicating a stronger donor-acceptor interaction. doaj.orgresearchgate.net
The solvent environment can dramatically influence the rates and mechanisms of reactions involving ICl. numberanalytics.comrsc.orgnumberanalytics.com Computational models, particularly those incorporating the Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEFPCM), are used to simulate these effects. researchgate.netresearchgate.net
For the iodination of aromatic compounds, theoretical studies show that polar solvents play a crucial role in lowering the energy barriers of the reaction. researchgate.net The solvent stabilizes charged species like the σ-complex and transition states more effectively than the neutral reactants, thereby accelerating the reaction. researchgate.netnumberanalytics.com In the case of the 2-Chloropyridine-ICl complex, computational analysis successfully explains the experimentally observed blue shift of the charge-transfer band in polar solvents, attributing it to a stronger donor-acceptor interaction. doaj.orgresearchgate.net These models confirm that solvent choice is a key factor in directing the reaction pathway, for instance, favoring an ion-pair route in iodination reactions. researchgate.net
Molecular Orbital (MO) theory provides a framework for understanding the reactivity of ICl based on the interactions of its frontier orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). guidechem.combrsnc.in The reactivity of ICl is largely dictated by the nature of its I-Cl bond, which is weaker than the I-I bond in molecular iodine, contributing to its higher reactivity. askiitians.com
In the context of complex formation, such as with benzene, MO analysis shows that the interaction involves the donation of electron density from the π orbital of benzene (the HOMO) to the antibonding σ* orbital of ICl (the LUMO). acs.org This interaction weakens the I-Cl bond and facilitates subsequent reactions. For the iodination of methoxybenzene, MO analysis confirms the charge transfer processes that occur throughout the reaction pathway. researchgate.net By examining the energies and compositions of the frontier orbitals, computational chemists can predict the most likely sites for electrophilic or nucleophilic attack, thus forecasting the molecule's reactive behavior. scispace.combrainly.com
Computational Modeling of Spectroscopic Signatures and Vibrational Properties
Computational methods are essential for interpreting and predicting the spectroscopic properties of this compound. By calculating properties such as vibrational frequencies, rotational constants, and electronic transitions, a direct comparison with experimental data can be made, leading to a more refined understanding of ICl's molecular structure and bonding. nist.govanu.edu.au
DFT and other ab initio methods are used to calculate the harmonic vibrational frequencies of ICl. researchgate.net The fundamental vibrational frequency of ICl is observed in the far-infrared region around 381-382 cm⁻¹. researchgate.netaps.org Computational results can be benchmarked against these experimental values to assess the accuracy of the theoretical model. nist.gov For instance, studies have reported the changes in the I-Cl stretching frequency upon the formation of charge-transfer complexes, noting that the frequency decreases as the complex becomes more stable. scite.ai
Furthermore, computational models can predict how spectroscopic signatures change under different conditions, such as in various solvents or at different temperatures. researchgate.net These calculations aid in the analysis of complex spectra where multiple species may be present, as in solutions where ICl forms complexes with solvent molecules. researchgate.netresearchgate.net The prediction of absolute infrared intensities and potential energy curves provides a comprehensive picture of the molecule's vibrational behavior. rug.nlresearchgate.net
Table 2: Experimental and Calculated Vibrational Frequencies for this compound This table compares the experimentally measured fundamental vibrational frequency of ICl with values obtained from computational modeling.
| Method | Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|
| Experimental (Absorption) | 382 | aps.org |
| Experimental (Far-IR) | ~381 | researchgate.net |
| Computational (DFT) | Varies by functional/basis set | nist.govanu.edu.au |
Note: Specific calculated values depend on the level of theory and basis set used in the computation.
Mathematical Modeling of Isotopic Exchange Reactions in Radiolabeling
This compound is a key reagent for introducing radioactive iodine isotopes (like ¹²⁵I) into proteins and other molecules for use in radioimmunoassays and other biomedical applications. Mathematical modeling is employed to understand and optimize the quantitative aspects of these labeling procedures. nih.gov
A theoretical model based on the mass law equation of the isotopic exchange reaction between radioactive iodide ([¹²⁵I]⁻) and stable this compound has been developed. nih.gov This model allows for the simulation of the entire labeling process, which includes two main reactions:
Isotopic Exchange : The exchange of stable iodine in ICl with radioactive iodide to form [¹²⁵I]ICl.
Iodination Reaction : The subsequent reaction of the labeled [¹²⁵I]ICl with the protein.
The mathematical equations derived from this model can be used to simulate how various experimental parameters affect the labeling efficiency. nih.gov Key factors that can be studied include:
The influence of the amount and specific radioactivity of the initial [¹²⁵I]iodide on the formation of [¹²⁵I]ICl.
The effect of these parameters on the final specific activity of the labeled protein.
By programming these equations, researchers can conveniently predict the outcomes of different labeling strategies. nih.gov Experimental studies involving the iodination of proteins like insulin (B600854) under various conditions have shown good agreement with the values predicted by the theoretical model, thereby validating its utility in optimizing radiolabeling protocols. nih.gov
Analytical Chemistry Methodologies for Iodine Monochloride
Chromatographic Techniques for Quantification and Speciation
Chromatographic methods offer high selectivity and sensitivity for the analysis of iodine monochloride, often through indirect measurement after derivatization. These techniques are essential for purity assessment and for studying iodine species in complex samples.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity Determination
High-Performance Liquid Chromatography (HPLC) has been established as a precise and accurate method for the assay of this compound, overcoming the non-specific nature of traditional titration methods. A common strategy involves the derivatization of ICl before analysis. A reversed-phase HPLC method has been developed that involves the iodination of 2-chloroaniline with this compound to produce 2-chloro-4-iodoaniline. The concentration of the resulting 2-chloro-4-iodoaniline is directly proportional to the initial concentration of this compound. researchgate.netrawdatalibrary.netresearchgate.net
This method typically utilizes a C18 column with a gradient elution mobile phase consisting of water and acetonitrile (B52724). Detection is commonly performed using a UV detector at a wavelength of 304 nm. researchgate.netrawdatalibrary.netresearchgate.net The method has been validated according to the International Conference on Harmonization (ICH) guidelines and has demonstrated excellent linearity, accuracy, and precision for ICl concentrations in the range of 0.4 to 1.2 mg/ml. researchgate.netrawdatalibrary.net This approach has been successfully applied to determine the assay of commercial this compound solutions, including Wijs solution, and in-situ generated ICl. researchgate.netrawdatalibrary.net
Table 1: Validation Parameters of a Reversed-Phase HPLC Method for this compound Assay
| Parameter | Result |
| Linearity (r²) | 0.999 |
| Concentration Range | 0.4 - 1.2 mg/ml |
| Accuracy | 98% - 102% |
| Intra-day Precision | < 1% |
| Inter-day Precision | < 1% |
Data sourced from validation studies of the HPLC method involving the derivatization of 2-chloroaniline with this compound. researchgate.netrawdatalibrary.net
Gas Chromatography/Mass Spectrometry (GC/MS) for Gaseous Iodine Species in Environmental Samples
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for the identification and quantification of volatile and semi-volatile iodine compounds in environmental samples, such as the atmosphere. jeol.com While direct analysis of highly reactive species like this compound in the gas phase is challenging, GC/MS is instrumental in analyzing related iodine species. For polar and non-volatile iodine compounds, a derivatization step is necessary to make them amenable to GC analysis. researchgate.net
For instance, a method has been developed for the simultaneous determination of iodide, iodate (B108269), and organo-iodide in environmental water samples. In this method, iodide is quantified by GC/MS after derivatization to 4-iodo-N,N-dimethylaniline. nih.govnih.gov This approach allows for the sensitive detection of different iodine species, with detection limits for iodide-127 and iodate-127 reported as 0.34 nM and 1.11 nM, respectively. nih.gov GC/MS has also been used to identify various volatile iodine species generated through photo-chemical vapor generation, including methyl- and ethyl-iodide. researchgate.net
Derivatization Strategies for Enhanced Chromatographic Characterization
Derivatization is a key strategy in the chromatographic analysis of this compound and related iodine species, as it converts the analytes into more stable, detectable, and chromatographically manageable forms. This is particularly important for GC analysis where analytes need to be volatile and thermally stable. researchgate.net
For HPLC Analysis: A prominent derivatization strategy for the HPLC assay of this compound is its reaction with an excess of an aromatic amine, such as 2-chloroaniline. This reaction quantitatively produces a stable iodinated product (2-chloro-4-iodoaniline) that can be easily separated and quantified using reversed-phase HPLC. researchgate.netrawdatalibrary.netresearchgate.net This indirect method provides a more specific and sensitive analysis compared to direct titration, especially for assessing the potential for side reactions in iodination processes.
For GC/MS Analysis: In the context of GC/MS, derivatization is crucial for the analysis of inorganic iodine species. A widely used method involves the oxidation of iodide to iodine, which then reacts with an aromatic amine like N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline. nih.govnih.gov This derivative is volatile and can be readily extracted and analyzed by GC/MS. The reaction is rapid, often completed within a minute. researchgate.netnih.gov Another approach for the determination of molecular iodine (I₂) involves its reaction with 2,6-dimethylaniline to form the corresponding 4-iodo derivative, which is then quantified by GC/MS. copernicus.orgcopernicus.org
Mass Spectrometric Methods for Molecular Characterization
Mass spectrometry provides detailed molecular information and is particularly useful for characterizing the products of reactions involving this compound.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Olefin Analysis
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) has been effectively utilized in a novel method for the selective molecular characterization of olefins in complex hydrocarbon mixtures like petroleum fractions. acs.org In this method, this compound is used as a derivatization agent that selectively adds across the double bonds of olefins, converting them into halohydrocarbons. acs.org
These resulting iodo-chloro alkanes are then analyzed by positive-ion high-resolution APCI-MS. This technique allows for the successful characterization of the molecular composition of olefins, which is often difficult due to the presence of isobaric cycloalkanes or aromatic hydrocarbons. acs.org The derivatization with this compound enhances the specificity of the analysis, enabling the identification of co-eluting compounds in gas chromatographic analysis as well. acs.org
Classical Titrimetric Methods for Concentration Determination (e.g., Sodium Thiosulfate Titration)
Classical titrimetric methods, particularly iodometric titration, are fundamental techniques for determining the concentration of this compound. These methods are valued for their simplicity and cost-effectiveness, though they may lack the specificity of chromatographic techniques.
The most common titrimetric method for this compound is an indirect titration with sodium thiosulfate (Na₂S₂O₃). This procedure is central to the Wijs method for determining the iodine value of fats and oils, which measures the degree of unsaturation. chemicalslearning.comwaxpedia.orgmantech-inc.com The process involves two main steps:
A known excess of this compound (in a solution, often Wijs solution) is added to the sample. The ICl reacts with the double bonds in unsaturated compounds. mantech-inc.com
After the reaction is complete, an excess of potassium iodide (KI) is added. The unreacted this compound oxidizes the iodide ions to molecular iodine (I₂).
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears. yolasite.comstudymind.co.uk
A blank titration, without the sample, is also performed to determine the initial amount of this compound. pharmaguideline.com The difference between the blank and the sample titration volumes is used to calculate the amount of this compound that reacted with the sample.
This iodometric titration is a robust and widely used method for the quantitative analysis of this compound in various applications. researchgate.net20m.com
Table 2: Key Reagents and Steps in the Titrimetric Determination of ICl
| Step | Reagent/Procedure | Purpose |
| 1 | This compound Solution (Wijs Solution) | Reacts with the analyte (e.g., unsaturated fats). |
| 2 | Potassium Iodide (KI) Solution | Reacts with excess ICl to liberate molecular iodine (I₂). |
| 3 | Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution | Titrant used to quantify the liberated iodine. |
| 4 | Starch Indicator Solution | Forms a blue-black complex with iodine to signal the endpoint of the titration. |
Applications in Iodine Value Determination for Organic Materials
This compound is a key reagent in lipid chemistry for determining the iodine value (or iodine number) of fats, oils, and waxes. The iodine value is a measure of the degree of unsaturation in these organic materials, defined as the mass of iodine in grams that is consumed by 100 grams of the substance. pharmaguideline.comslideshare.net The double bonds present in unsaturated fatty acids are highly reactive towards halogens, and this compound adds across these bonds. slideshare.net A higher iodine value indicates a greater number of double bonds and thus a higher degree of unsaturation. slideshare.net This parameter is crucial for assessing the quality, stability, and identity of oils and fats. calibrechem.com
Two primary methods utilizing interhalogen compounds for this purpose are the Wijs method, which employs this compound, and the Hanus method, which uses iodine monobromide. pharmaguideline.com
Wijs Method The Wijs method is the most commonly used standard procedure for iodine value determination and is recognized by international standards such as ISO 3961 and AOCS Official Method Cd 1-25. iteh.aibrjac.com.br The procedure involves dissolving a precisely weighed sample of the fat or oil in a non-polar solvent like cyclohexane or carbon tetrachloride. pharmaguideline.comoup.com A known excess of Wijs solution—a solution of this compound in glacial acetic acid—is then added. iteh.aioup.com The flask is stoppered and kept in the dark for a specified period (typically 30 minutes to 2 hours) to allow the this compound to react completely with the double bonds in the unsaturated fatty acids. pharmaguideline.comiteh.aimetrohm.com
After the reaction is complete, a solution of potassium iodide is added. The excess, unreacted this compound oxidizes the iodide to iodine. calibrechem.comoup.com The liberated iodine, which is proportional to the amount of unreacted ICl, is then determined by titration with a standardized solution of sodium thiosulfate, using a starch solution as an indicator. calibrechem.comoup.com A blank titration, without the oil sample, is performed under the same conditions to determine the initial amount of this compound. pharmaguideline.com The difference between the blank and the sample titration volumes is used to calculate the amount of iodine that reacted with the sample. researchgate.net
Hanus Method The Hanus method is similar in principle to the Wijs method but uses a solution of iodine monobromide (IBr) in glacial acetic acid instead of this compound. pharmaguideline.com While IBr is considered more stable than ICl when protected from light, the Wijs method is generally more popular. calibrechem.com The procedural steps of dissolving the sample, adding the reagent, allowing for reaction time, adding potassium iodide, and titrating with sodium thiosulfate are fundamentally the same as in the Wijs method. pharmaguideline.com
The following table provides a comparison of the key aspects of the Wijs and Hanus methods.
| Feature | Wijs Method | Hanus Method |
|---|---|---|
| Halogenating Agent | This compound (ICl) in glacial acetic acid | Iodine monobromide (IBr) in glacial acetic acid |
| Reaction Time | Typically 30 minutes for IV < 150, up to 2 hours for higher IVs or conjugated systems | Typically 30 minutes |
| Stability of Reagent | Sensitive to temperature, moisture, and light | More stable than Wijs reagent when protected from light |
| Prevalence | More widely used; official method for many international standards (ISO, AOCS) | Less common, but still a recognized and valid method |
The iodine value is a critical quality parameter for various oils, as shown in the table below.
| Type of Oil/Fat | Example | Typical Iodine Value (g I₂/100g) | Degree of Unsaturation |
|---|---|---|---|
| Drying Oil | Linseed Oil | 170 - 204 | High |
| Semi-Drying Oil | Soybean Oil | 120 - 141 | Moderate |
| Non-Drying Oil | Olive Oil | 75 - 94 | Low |
| Solid Fat | Coconut Oil | 7 - 12 | Very Low |
| Solid Fat | Butterfat | 25 - 42 | Low |
Quantitative Analysis of Contaminants and Stoichiometric Control in Reactions
The purity of this compound and the precise control of its stoichiometry are critical for its effective use in analytical and synthetic chemistry. Contaminants can lead to inaccurate results in titrations and undesirable side products in synthesis.
Quantitative Analysis of Contaminants Common contaminants in this compound preparations include free iodine (I₂), iodine trichloride (B1173362) (ICl₃), and hydrolysis products formed from reactions with moisture. wikipedia.org
Iodine Trichloride (ICl₃): This is a common impurity formed when an excess of chlorine gas is used during the synthesis of ICl from iodine and chlorine (ICl + Cl₂ ⇌ ICl₃). wikipedia.orgchemedx.org The presence of ICl₃ can alter the reactivity of the reagent. The ratio of iodine to chlorine in a Wijs solution is a critical parameter that must be controlled. Official methods specify that the I/Cl ratio should be within the limits of 1.10 ± 0.1. iteh.ai This ratio can be determined analytically by two separate titrations: one to determine the iodine content and another to determine the total halogen content. oup.com
Moisture and Hydrolysis Products: this compound is sensitive to moisture and reacts with water to form hydrochloric acid, iodine, and iodic acid (5 ICl + 3 H₂O → 5 HCl + HIO₃ + 2 I₂). wikipedia.org Samples and glassware used in iodine value determinations must be absolutely dry to prevent this. oup.com The presence of acidic contaminants can be detected by pH measurements or acid-base titration, though this is less common than controlling the halogen ratio.
Free Iodine (I₂): Unreacted iodine from the synthesis process can be a contaminant. Its presence can be determined spectrophotometrically or via titration.
A common quality control procedure for Wijs solution involves titrating the solution after preparation to ensure the proper halogen ratio is met. If the ratio is incorrect, it can be adjusted by adding more iodine or chlorine to the solution. researchgate.net
Stoichiometric Control in Reactions Stoichiometric control is paramount when using this compound, both to ensure the desired reaction proceeds to completion and to prevent unwanted side reactions.
In Iodine Value Determination: The procedure explicitly requires using a 50% to 60% excess of the Wijs reagent relative to the amount absorbed by the sample. iteh.ai This stoichiometric excess ensures that the addition reaction with the double bonds is complete within the specified time. If an insufficient amount of ICl is used (i.e., if more than half of the available halogen is absorbed), the test is invalid and must be repeated with a smaller sample size. pharmaguideline.com This control ensures the accuracy and reproducibility of the iodine value measurement.
In Organic Synthesis: this compound is used as an electrophilic iodinating agent for aromatic compounds and in addition reactions to alkenes. calibrechem.comwikipedia.org Precise stoichiometric control is essential for achieving high regioselectivity and yield. calibrechem.com For instance, in the iodination of an aromatic ring, controlling the molar ratio of ICl to the substrate can prevent the formation of di- or tri-iodinated products. Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the desired product, allowing for the reaction to be quenched at the optimal time. acs.org
In Radiolabeling: In the preparation of radiolabeled proteins and peptides, stoichiometric control is critical. acs.org The amount of ICl used to activate the radioactive iodide isotope (e.g., ¹²⁵I) must be carefully managed to achieve high specific activity while preserving the biological function of the protein. taylorandfrancis.com
The manufacturing process for high-purity this compound itself relies on meticulous stoichiometric control. One patented method involves reacting solid iodine with an excess of chlorine gas to form a mixture of ICl and ICl₃, and then adding a calculated amount of iodine back to the mixture to convert all the ICl₃ to ICl, resulting in a high-purity product without the need for distillation. google.com This underscores the foundational importance of stoichiometry in the production and application of this reagent.
Spectroscopic Characterization of Iodine Monochloride and Its Complexes
UV-Visible Spectroscopy for Charge-Transfer Complex Analysis
UV-Visible spectroscopy is a primary tool for investigating the formation of charge-transfer (CT) complexes between iodine monochloride, an electron acceptor, and various electron donors. The formation of such a complex is typically characterized by the appearance of a new, intense absorption band in the UV-Visible spectrum that is not present in the spectra of the individual components. pw.edu.pl
When ICl interacts with an n-donor, such as a pyridine (B92270) derivative, an electron is partially transferred from the donor's non-bonding orbital to the antibonding (σ*) orbital of the ICl molecule. This interaction results in a new electronic transition, the charge-transfer band, which is responsible for the new absorption feature. For instance, when 2-Chloropyridine (B119429) is mixed with ICl in a solvent like chloroform (B151607), a new absorption band appears, confirming the formation of a charge-transfer complex. pw.edu.pl The position and intensity of this CT band can be influenced by the solvent's polarity.
The stoichiometry of these complexes, which is commonly 1:1, can be confirmed using methods like the Benesi-Hildebrand plot. pw.edu.pl This analysis involves plotting the reciprocal of the absorbance change against the reciprocal of the donor concentration, which should yield a straight line for a 1:1 complex.
The data obtained from UV-Visible spectrophotometry can be used to determine key thermodynamic properties of the charge-transfer complexation. By measuring the absorbance of the charge-transfer band at various concentrations of the donor and acceptor and at different temperatures, the equilibrium constant (K) for the complex formation can be calculated.
The Benesi-Hildebrand equation is frequently employed for this purpose. Once the equilibrium constants are determined at several temperatures, the thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of complex formation—can be calculated using the van't Hoff equation:
ln(K) = - (ΔH°/RT) + (ΔS°/R)
A plot of ln(K) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. The Gibbs free energy can then be calculated using the relation ΔG° = ΔH° - TΔS°. These parameters provide fundamental information about the stability and spontaneity of the complex formation. Negative values of ΔH° and ΔG° indicate an exothermic and spontaneous process, respectively.
| Solvent | CT Band (λmax, nm) | Formation Constant (K, L mol-1) at 25°C | Molar Absorptivity (εmax, L mol-1 cm-1) |
|---|---|---|---|
| Hexane | 314 | 145 | 2100 |
| Carbon Tetrachloride | 320 | 160 | 2350 |
| Chloroform | 324 | 185 | 2500 |
| Dichloromethane | 326 | 210 | 2700 |
| 1,2-Dichloroethane | 328 | 230 | 2850 |
Infrared Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the context of this compound, it provides a direct way to observe how the I-Cl bond is affected by complex formation. The I-Cl stretching vibration (ν(I-Cl)) is particularly sensitive to changes in its electronic environment.
For the free ICl molecule in a non-coordinating solvent like carbon tetrachloride, the I-Cl stretching frequency is observed around 375 cm⁻¹. nih.gov When ICl forms a charge-transfer complex with a Lewis base, electron density is donated into the σ* antibonding orbital of the I-Cl bond. This influx of electron density weakens the bond, causing a decrease in its force constant and, consequently, a shift of the stretching frequency to a lower wavenumber (a red shift). The magnitude of this shift is directly related to the strength of the donor-acceptor interaction; stronger complexes exhibit larger shifts. For example, in the strong complex formed between pyridine and ICl, the ν(I-Cl) band shifts down to approximately 275 cm⁻¹, a significant decrease of about 100 cm⁻¹. nih.gov
In addition to the shift in the I-Cl stretch, new vibrational modes corresponding to the newly formed intermolecular bond appear at low frequencies. For instance, in pyridine-ICl adducts, a new band assigned to the N-I stretching vibration, v(N-I), can be observed. researchgate.net
| Compound/Complex | Solvent | ν(I-Cl) Frequency (cm-1) | Reference |
|---|---|---|---|
| This compound (Uncomplexed) | Carbon Tetrachloride | 375 | nih.gov |
| Benzene-ICl | Benzene (B151609) | 346 | nih.gov |
| Mesitylene-ICl | Mesitylene | 327 | nih.gov |
| Dioxane-ICl | Dioxane | 303 | nih.gov |
| Pyridine-ICl | Pyridine | 275 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of chemical compounds in solution. While ¹²⁷I NMR is generally of limited use for ICl adducts due to the very broad signals produced by the quadrupolar iodine nucleus, ¹H and ¹³C NMR spectroscopy provide valuable information by probing the nuclei of the donor molecule.
When a Lewis base, such as pyridine, forms an adduct with this compound, the donation of the lone pair of electrons from the nitrogen atom to the iodine atom creates a formal positive charge on the donor. This charge delocalization leads to a decrease in electron density on the atoms of the pyridine ring. As a result, the pyridine protons and carbons become deshielded and their signals in the ¹H and ¹³C NMR spectra shift to a higher frequency (downfield). pw.edu.pl
Observing this downfield shift for all protons of the pyridine ring upon addition of ICl is strong evidence for the formation of the N-I bond and the elucidation of the adduct's connectivity. The magnitude of the shift can also provide qualitative information about the strength of the donor-acceptor interaction.
| Carbon Atom | Typical Chemical Shift (δ, ppm) in Free Pyridine | Expected Shift upon Complexation |
|---|---|---|
| C2 (α-carbon) | ~150 | Downfield (to higher ppm) |
| C3 (β-carbon) | ~124 | Downfield (to higher ppm) |
| C4 (γ-carbon) | ~136 | Downfield (to higher ppm) |
X-ray Crystallography for Precise Structural Determination of Coordination Compounds
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. This technique has been used to precisely characterize the structures of both solid this compound and its coordination compounds, revealing exact bond lengths, bond angles, and intermolecular interactions.
This compound itself exists in two stable polymorphs, α-ICl and β-ICl. The crystal structures of both forms consist of zigzag chains of ICl molecules. The β-form is monoclinic with the space group P2₁/c. chemicalbook.comhmdb.ca
When ICl forms a coordination compound with a donor molecule, X-ray crystallography can confirm the geometry of the complex. For example, the structure of the complex formed between 1,4-dioxane (B91453) and this compound reveals that the dioxane molecules are halogen-bonded to the iodine atoms via an I···O interaction. researchgate.net This technique provides unambiguous proof of the coordination site and the precise geometry of the adduct.
| Compound | Crystal System | Space Group | Key Bond Lengths / Distances (Å) | Reference |
|---|---|---|---|---|
| β-Iodine Monochloride | Monoclinic | P2₁/c | I-Cl: 2.35, 2.44; Intermolecular I···I: 3.06; Intermolecular I···Cl: 2.94 | chemicalbook.com |
| 1,4-Dioxane-Iodine Monochloride (2:1) | Monoclinic | C2/m | Halogen Bond O···I: ~2.53 | researchgate.net |
Advanced Gas-Phase Spectroscopy: Cavity Ring-Down Absorption Spectroscopy (CRDS)
Cavity Ring-Down Spectroscopy (CRDS) is an extremely sensitive absorption spectroscopy technique used for detecting and quantifying trace species in the gas phase. It achieves its high sensitivity by effectively increasing the absorption path length to several kilometers. This is done by using a high-finesse optical cavity, composed of two highly reflective mirrors, to trap a laser pulse. The rate at which the light intensity "rings down" or decays within the cavity is measured. When an absorbing gas like ICl is present, the decay is faster, and the concentration of the species can be determined from the change in the decay rate. pw.edu.plresearchgate.net
This technique has been applied to monitor ICl as a product in photodissociation reactions. For example, CRDS has been used to study the ICl molecules formed from the one-photon dissociation of CH₂ICl at 248 nm, allowing for the characterization of the nascent ICl products. pw.edu.plresearchgate.net
One of the significant advantages of CRDS is its ability to provide not just concentration data, but also information about the internal energy state distribution of the molecules being studied. By resolving the rovibrational structure within an electronic transition, CRDS can be used to determine how the population of nascent molecules is distributed among their various vibrational and rotational energy levels.
In the study of ICl elimination from CH₂ICl, CRDS was used to acquire the spectrum of the ICl product corresponding to the B³Π₀ ← X¹Σ⁺ transition. pw.edu.plresearchgate.net Through spectral simulation and analysis, researchers were able to determine the relative populations of the first three vibrational levels (ν = 0, 1, and 2) in the ground electronic state of the newly formed ICl. This vibrational population distribution can be described by a Boltzmann-like vibrational temperature, which provides insight into the dynamics of the photodissociation reaction. pw.edu.plresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Vibrational Population Ratio (ν=0 : ν=1 : ν=2) | 1 : (0.36 ± 0.10) : (0.11 ± 0.05) | pw.edu.plresearchgate.net |
| Boltzmann-like Vibrational Temperature | 535 ± 69 K | pw.edu.plresearchgate.net |
Environmental and Atmospheric Chemistry Research Involving Iodine Monochloride
Role in Atmospheric Halogen Chemistry and Ozone Depletion
Iodine monochloride (ICl) is an interhalogen compound that plays a significant role in the chemistry of the atmosphere, particularly in processes related to halogen-catalyzed ozone depletion. sjtu.edu.cnpnas.org Its formation and reactions contribute to the complex cycles that influence the concentration of ozone in both the stratosphere and troposphere. tandfonline.comnoaa.govnih.gov
Formation Pathways from Hypoiodous Acid (HOI) and Other Iodine Species
A primary formation pathway for this compound in the atmosphere involves the heterogeneous reaction of hypoiodous acid (HOI) on the surface of aerosols, particularly sea-salt aerosols. pnas.orgcsic.esnih.gov HOI, a key species in atmospheric iodine chemistry, can be taken up by these aerosols, where it reacts with chloride ions (Cl⁻) present in the aerosol to produce ICl, which is then released into the gas phase. pnas.orgcsic.esdicp.ac.cn This process is a crucial part of the recycling of reactive iodine in the marine boundary layer. csic.esnih.gov
The reaction can be represented as: HOI (g) → HOI (aq) HOI (aq) + H⁺ + Cl⁻ → ICl (g) + H₂O
This heterogeneous chemistry is considered a significant source of ICl in the marine boundary layer and has been confirmed by direct field observations. csic.esnih.gov Studies have shown that this process is remarkably fast, leading to a more efficient recycling of atomic iodine than previously considered in atmospheric models. nih.govpnas.org
Contribution to Stratospheric and Tropospheric Ozone Depletion Events
Once in the gas phase, this compound readily undergoes photolysis (dissociation by sunlight) to produce highly reactive halogen atoms, namely atomic iodine (I) and atomic chlorine (Cl). pnas.org
ICl + hν → I + Cl
Both of these halogen atoms can then participate in catalytic cycles that destroy ozone (O₃). The primary ozone-depleting cycles involving iodine and chlorine are:
Iodine-mediated cycle: I + O₃ → IO + O₂ IO + IO → 2I + O₂ or IO + BrO → I + Br + O₂ IO + ClO → I + Cl + O₂
Chlorine-mediated cycle: Cl + O₃ → ClO + O₂ ClO + O → Cl + O₂
The release of both iodine and chlorine from ICl photolysis enhances the ozone destruction potential. sjtu.edu.cn Iodine is a particularly efficient ozone-depleting substance. csic.escopernicus.org Modeling studies have indicated that the inclusion of iodine chemistry significantly increases the rate of ozone destruction, especially during ozone depletion events in the polar regions. tandfonline.compnas.org
Recent research has highlighted that the photolysis of ICl and another interhalogen, iodine monobromide (IBr), leads to a substantial increase in the production rate of atomic iodine, thereby enhancing the iodine-catalyzed ozone loss rate by 10 to 20% in certain environments. pnas.orgnih.govpnas.org The presence of iodine compounds, including ICl, can significantly accelerate ozone depletion, particularly in conjunction with bromine chemistry. pnas.orgacs.org While much of the focus has been on the troposphere, recent studies suggest that iodine, including species derived from ICl, can be transported to the stratosphere and contribute to ozone depletion there as well. nih.gov
Applications in Remediation and Pollution Control
Beyond its role in atmospheric chemistry, this compound has been investigated for its potential applications in environmental remediation, specifically in controlling mercury emissions from industrial sources.
Oxidation of Elemental Mercury (Hg⁰) in Flue Gas Emissions
Elemental mercury (Hg⁰) is a significant pollutant emitted from coal-fired power plants. nih.gov It is relatively unreactive and difficult to capture with standard pollution control technologies. This compound has been identified as a highly efficient oxidant for converting elemental mercury into its oxidized form (Hg²⁺), which is more water-soluble and can be more easily removed by wet flue gas desulfurization systems. sjtu.edu.cnnih.gov
The reaction is: Hg⁰ + ICl → HgCl⁺ + I (and other products)
Research has shown that the reaction between Hg⁰ and ICl is significantly faster than with chlorine (Cl₂) alone. nih.govosti.gov Pilot-scale tests have demonstrated that injecting a small amount of ICl into flue gas can lead to high mercury removal efficiencies, with predictions of over 90% removal under certain conditions. sjtu.edu.cnnih.gov Interestingly, the major product of this reaction is often mercuric chloride (HgCl₂), suggesting that iodine may act as a catalyst in the oxidation process. nih.govosti.gov This application of ICl presents a promising method for enhancing mercury capture and reducing emissions from coal combustion, potentially with lower iodine consumption compared to using elemental iodine. sjtu.edu.cniaea.orgresearchsolutions.com
Monitoring and Speciation of Gaseous Iodine Compounds in Marine Boundary Layers
The marine boundary layer (MBL) is a critical region for the emission and chemistry of iodine compounds. sjtu.edu.cncopernicus.orgd-nb.info Understanding the concentrations and speciation of these compounds, including ICl, is essential for accurately modeling their atmospheric impacts.
Recent advancements in analytical techniques have allowed for the direct measurement of gaseous iodine species in the MBL. csic.esnih.gov Techniques such as chemical ionization mass spectrometry (CIMS) and multi-axis differential optical absorption spectroscopy (MAX-DOAS) have been employed in field campaigns to detect and quantify compounds like ICl, IBr, and HOI. csic.esd-nb.infocsic.es
Field studies, such as those conducted at the Mace Head Atmospheric Research Station in Ireland, have provided direct evidence for the presence of significant levels of ICl and IBr in a coastal environment. csic.esnih.govpnas.org These measurements have confirmed the importance of heterogeneous recycling on marine aerosols as a source of these interhalogens. csic.esnih.gov The observed concentrations, with mean daily maxima for ICl reaching several parts per trillion by volume, underscore the rapid nature of this recycling process. nih.govpnas.org
The data gathered from these monitoring campaigns are crucial for validating and refining atmospheric chemistry models. nih.gov Accurate measurements of the spatial and temporal distribution of ICl and other iodine species help to better constrain the iodine budget and improve predictions of ozone depletion and new particle formation in the marine atmosphere. copernicus.orgcopernicus.org
Green Chemistry Aspects and Sustainable Methodologies Employing Iodine Monochloride
Development of Iodine Monochloride as an Environmentally Benign Oxidant
This compound has been identified as a highly efficient and environmentally friendly oxidant in organic synthesis. researchgate.net Its utility as a "green" oxidant stems from its metal-free nature, mild reaction conditions, rapid reaction times, and the high yields it affords across a broad range of substrates. researchgate.netresearchgate.net
One notable application is the oxidation of various types of alcohols to their corresponding carbonyl compounds. Research has demonstrated that ICl can effectively oxidize aldose hemiacetals to aldose lactones, as well as diarylmethanols, arylalkylmethanols, and dialkylmethanols to their respective ketones. researchgate.netresearchgate.net This process is characterized by its efficiency and selectivity. For instance, in the conversion of a lactol to a lactone, optimization studies have shown that ICl can drive the reaction to completion in as little as two hours. researchgate.net
The mechanism of oxidation, particularly in the presence of a base, showcases its efficacy without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. researchgate.netresearchgate.net This positions ICl as a valuable reagent in the synthesis of pharmaceuticals and other fine chemicals where purity and environmental impact are of high concern. iofina.comresearchgate.net Its use as an oxidant is a key aspect of its contribution to greener chemical manufacturing. researchgate.net
Table 1: Oxidation of Various Alcohols using this compound
| Substrate Type | Product Type | Key Advantages |
| Aldose Hemiacetals | Aldose Lactones | High yield, mild conditions. researchgate.net |
| Diarylmethanols | Diarylmethanones | Efficient conversion. researchgate.net |
| Arylalkylmethanols | Arylalkylmethanones | Broad scope. researchgate.net |
| Dialkylmethanols | Dialkylmethanones | Short reaction times. researchgate.net |
Process Intensification and Safety Enhancements via Flow Chemistry for Industrial Synthesis
Flow chemistry, a key technology in process intensification, has enabled the safer and more efficient use of highly reactive and corrosive reagents like this compound on an industrial scale. rsc.orgrsc.org The inherent advantages of microreactors and continuous flow systems, such as superior heat and mass transfer, precise control over reaction parameters, and small reactor volumes, directly address the challenges associated with handling hazardous materials in traditional batch processes. mdpi.comrsc.orgmit.edu
A prominent example of this synergy is the continuous-flow synthesis of ibuprofen (B1674241). In one multi-step synthesis, neat (solvent-free) this compound was pumped for several hours without equipment failure, facilitating a rapid oxidative 1,2-aryl rearrangement. nih.gov This setup not only allowed for a significant reduction in reaction time but also enhanced safety by containing the aggressive oxidant within a closed system. rsc.orgnih.gov The ability to run reactions at high concentrations and temperatures safely accelerates reaction rates and improves throughput. rsc.org For instance, a five-stage process to produce ibuprofen was scaled up to a rate of 8.09 g h⁻¹, equivalent to over 70 kg per year, using a system with a small footprint. researchgate.net
The use of flow chemistry for halogenations involving ICl offers several benefits:
Enhanced Safety: Exothermic reactions are easily controlled, preventing thermal runaways, and hazardous reagents can be quenched in-line, minimizing operator exposure. rsc.orgresearchgate.net
Process Intensification: Continuous processing reduces equipment size, energy consumption, and solvent use, leading to lower costs and less waste. mdpi.comrsc.org
Improved Yield and Selectivity: Precise control over stoichiometry and residence time leads to better reaction outcomes and reproducibility compared to batch-to-batch variability. rsc.org
Scalability: Reactions can be scaled up through parallel processing or by extending operational time, facilitating multi-100 gram scale preparations of iodinated compounds. rsc.orgrsc.org
Table 2: Comparison of Batch vs. Flow Chemistry for Reactions Involving this compound
| Feature | Batch Processing | Flow Chemistry |
| Safety | Higher risk with exothermic reactions and hazardous materials. mit.edu | Enhanced safety through better thermal control and containment. rsc.orgresearchgate.net |
| Efficiency | Longer reaction times, potential for lower yields. mit.edu | Rapid reactions, improved yields and selectivity. rsc.org |
| Waste | Higher E-factor (kg waste/kg product). rsc.org | Reduced solvent usage and waste generation. mdpi.comrsc.org |
| Scalability | Challenging to scale up exothermic reactions safely. | Readily scalable by parallelization or longer runs. rsc.orgrsc.org |
Electrochemical Approaches for Sustainable Iodination and Reagent Regeneration
Electrochemical methods offer a green and sustainable alternative for conducting iodination reactions and regenerating the iodinating agent, thereby avoiding the use of chemical oxidants. researchgate.netmdpi.com The electrochemical preparation of this compound itself is a key development in this area. google.com Patents describe processes for the electrochemical synthesis of ICl, which can then be used in the preparation of iodinated organic compounds, such as those used as X-ray contrast agents. google.com
A significant advantage of the electrochemical approach is the in situ generation of the active iodinating species from iodide sources. researchgate.netmdpi.com By applying an electrical potential, iodide ions can be oxidized at an anode to form reactive species like molecular iodine (I₂) or hypoiodous acid (HIO) in aqueous media. mdpi.com This strategy is particularly "green" as it uses electrons as the primary reactant, circumventing the need for stoichiometric oxidizing agents like hydrogen peroxide, which reduces waste. mdpi.com
The electrochemical behavior of iodide, iodine, and this compound has been studied in various media, including ionic liquids. nih.govresearchgate.net In chloride-containing ionic liquids, iodide can be oxidized to form the interhalide complex anion [ICl₂]⁻. nih.gov The intricate interplay between electron transfer and chemical reactions in these systems opens up new possibilities for controlling iodination processes. nih.govresearchgate.net The regeneration of iodine from used reaction mixtures is another facet of sustainability, allowing for a circular use of the halogen. rsc.org
Research has demonstrated the successful electrochemical iodination of various organic molecules in water, highlighting the potential of this technique. researchgate.netmdpi.com Preliminary studies involving cyclic voltammetry help in identifying the optimal potentials for generating the desired iodinating species, ensuring efficient and selective reactions. mdpi.com
Optimization of Reaction Conditions Towards Solvent-Free or Reduced-Solvent Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. This compound has been successfully employed in reactions under solvent-free or reduced-solvent conditions, significantly improving the environmental profile of synthetic procedures.
Furthermore, the continuous-flow synthesis of ibuprofen showcases the use of ICl under neat (solvent-free) conditions, where the highly corrosive reagent is pumped directly. nih.gov This approach not only intensifies the process but also minimizes solvent waste. rsc.org The course of reactions with ICl can also be highly dependent on the solvent system, or lack thereof. For example, the reaction between ICl and phenols can result in chlorination in the absence of a solvent, while iodination is the predominant outcome in solution. rsc.org This highlights the ability to direct reaction pathways by eliminating solvents.
Ionic liquids have also emerged as a promising alternative to conventional solvents. A recyclable ionic liquid, 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (BMPDCI), which is prepared from ICl, has been used as both the iodinating reagent and the solvent for the iodination of aromatic amines. rsc.org This method offers good yields and the significant advantage of being able to recover and reuse the ionic liquid reagent over multiple cycles, representing a highly sustainable protocol. rsc.org
Table 3: Solvent Optimization Strategies for Reactions with this compound
| Strategy | Description | Example Application | Reference(s) |
| Solvent-Free (Neat) | Reactants are mixed without any solvent. | Oxidative rearrangement in ibuprofen synthesis via flow chemistry. | nih.gov |
| Phase-Vanishing (PV-PTFE) | Gaseous reagent reacts with a substrate without a bulk solvent, separated by a PTFE screen. | Halolactonization of 4-pentenoic acid. | beilstein-journals.orgd-nb.info |
| Ionic Liquids | Using an ionic liquid as a recyclable solvent and reagent carrier. | Iodination of aromatic amines using 1-butyl-3-methylpyridinium dichloroiodate. | rsc.org |
| Reduced-Solvent (Flow) | High concentration reactions in continuous flow systems minimize solvent volume. | Multi-step synthesis of active pharmaceutical ingredients. | rsc.org |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems Utilizing Iodine Monochloride
The role of this compound is expanding from a stoichiometric reagent to a key component in sophisticated catalytic systems. Researchers are actively developing new protocols where ICl, either alone or in conjunction with other promoters, catalyzes a variety of organic transformations with improved efficiency and selectivity.
Recent studies have identified ICl as a simple and practical catalyst for carbonyl-olefin metathesis reactions under mild conditions, broadening the scope of this transformation to include iodonium (B1229267) sources. researchgate.net Its catalytic activity is also being harnessed in combination with other elements. For instance, the this compound/silver trifluoromethanesulfonate (B1224126) (ICl/AgOTf) system has been introduced as a novel and convenient promoter for the synthesis of O-glycosides from thioglycoside donors. acs.org This system offers practical advantages over previously known promoters, including easier handling of reagents and the absence of certain byproducts. acs.org
Furthermore, ICl has been used with catalytic amounts of ferrocenium (B1229745) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate for the direct iodination of various aromatic compounds, demonstrating its utility in catalyst-driven C-H functionalization. researchgate.net Another innovative approach involves supporting ICl on silica (B1680970), creating a novel heterogeneous catalyst for the rapid and selective oxidation of thiols to symmetrical disulfides under mild conditions. tandfonline.com This move towards heterogeneous systems addresses key green chemistry principles by facilitating catalyst recovery and reuse. The Lewis acid characteristics of ICl are also presumed to be the basis for its catalytic application in the condensation of protected carbohydrates with nucleobases. nih.gov
| Catalytic System | Reaction Type | Substrates | Key Findings | Ref. |
| ICl | Carbonyl-olefin metathesis | Norbornenes, Aldehydes | Catalyzes the metathesis process under mild conditions. | researchgate.net |
| ICl/AgOTf | O-Glycoside synthesis | Thioglycoside donors, Saccharide acceptors | Efficient promoter system yielding O-glycosides in 46-82% yield. | acs.org |
| ICl/Cp₂FeBArF | Aromatic Iodination | Aromatic compounds | Catalytic system for direct iodination in good to excellent yields. | researchgate.net |
| ICl/Silica | Thiol Oxidation | Thiols | Heterogeneous system for rapid and selective oxidation to disulfides. | tandfonline.com |
| ICl | Acetylation | Carbohydrates | Acts as a catalyst for per-O-acetylation with high yields and short reaction times. | grafiati.com |
Exploration of Unprecedented Reaction Pathways and Enhanced Selectivities
A significant frontier in ICl chemistry involves the discovery and exploitation of novel reaction pathways that lead to complex molecular architectures with high degrees of selectivity. While ICl-mediated electrophilic cyclization is a well-established strategy, recent research has uncovered unprecedented transformations and refined control over reaction outcomes. thieme-connect.comresearchgate.net
One of the most fruitful areas is the synthesis of diverse heterocyclic and polycyclic compounds. researchgate.net ICl has been used to promote the intramolecular cyclization of various substrates to produce quinolines, isocoumarins, furans, and spiro compounds. thieme-connect.comresearchgate.net For example, substituted furans incorporating both iodine and chlorine atoms have been synthesized from acyclic secondary 1-alkyl-2-alkynylallylic alcohol precursors, providing useful building blocks for further chemical modifications. researchgate.net Researchers have also developed methods for the 7-endo-dig cyclization of certain alkynones to create dibenzocyclohepten-5-ones, where the substitution pattern on the substrate plays a crucial role in directing the reaction pathway. researchgate.net
Recent investigations have revealed entirely new functional group interconversions. In one study, the attempted ICl-induced cyclization of a methyl homopropargyl ether did not yield the expected furan (B31954) product. nih.govcuny.edu Instead, it led to an unprecedented transformation into an α-iodo-γ-chloroketone. nih.govcuny.edu This reaction proceeds through an iodo-induced intramolecular cyclization to form a five-membered oxonium ring intermediate, which then undergoes a kinetically favored, chloride-induced nucleophilic ring-opening. nih.govcuny.edu
Furthermore, research is achieving higher levels of stereoselectivity. An unusual syn-pathway has been discovered for the iodochlorination of ethynylbenziodoxoles with ICl, stereoselectively affording a tetrasubstituted vinylbenziodoxole derivative. researchgate.netresearchgate.net This contrasts with the more common anti-addition observed in many electrophilic additions to alkynes, highlighting the potential for discovering new stereocontrolled reactions. researchgate.net
| Substrate Type | Reagent System | Reaction Pathway | Product Type | Key Feature | Ref. |
| Diynes, Diynyl diethers | ICl | Electrophilic twofold iodoarylation | Bi(2H-hydronaphthalene), Chromene derivatives | Forms bi-cyclic systems with an alkenyl iodide moiety. | researchgate.net |
| Methyl homopropargyl ethers | ICl in TFE/diethyl ether | Cyclization-ring opening | α-Iodo-γ-chloroketones | Unprecedented functional group interconversion. | nih.govcuny.edu |
| Ethynylbenziodoxoles | ICl | Iodochlorination | Tetrasubstituted vinylbenziodoxole | Proceeds via an unusual syn-addition pathway. | researchgate.netresearchgate.net |
| 1-([1,1'-biphenyl]-2-yl)-alkynones | ICl or I₂ | 7-endo-dig iodocyclization | Dibenzocyclohepten-5-ones | Regioselectivity is controlled by substrate substitution patterns. | researchgate.net |
| Thymidine (B127349) analogues | ICl | Deglycosylation, Anomerization | Nucleobases, Isomeric nucleosides | Cascade reaction initiated by ICl's Lewis acidic character. | nih.gov |
Innovation in Analytical and Spectroscopic Characterization Techniques
Advancements in understanding and applying this compound chemistry are intrinsically linked to innovations in analytical and spectroscopic techniques. These tools are essential for identifying reaction products, characterizing transient intermediates, and elucidating complex reaction mechanisms.
Chromatographic methods are fundamental for separating and identifying the products of ICl-mediated reactions. High-Performance Liquid Chromatography (HPLC) has been employed to analyze the complex mixtures resulting from the reaction of ICl with thymidine analogues, allowing for the quantification of deglycosylation, anomerization, and isomerization products. nih.gov Gas chromatography–mass spectrometry is another critical tool, used, for instance, to identify and quantify the stereochemical outcomes in reactions of electronically excited ICl with olefins. stanford.edu
Spectroscopic techniques provide deeper mechanistic insights. Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structures of novel compounds synthesized using ICl, such as flavones and benzoxathiepine derivatives. taylorandfrancis.com Beyond structural confirmation, spectroscopy can probe the reaction as it happens. UV-Visible spectroscopy has been used to study the charge-transfer complexes formed between ICl and various molecules, providing information on the electronic interactions that initiate a reaction. dntb.gov.uaresearchgate.net It has also been used to monitor the evolution of species in real-time, such as observing the formation of molecular iodine (I₂) during the oxidation of elemental mercury by ICl. sjtu.edu.cn The high-resolution infrared spectrum of this compound itself has been studied to provide fundamental data for analytical applications. aip.org
| Technique | Application Area | Specific Use Case | Information Gained | Ref. |
| HPLC | Product Analysis | Analysis of thymidine analogue reactions with ICl. | Separation and quantification of products from deglycosylation and isomerization. | nih.gov |
| GC-MS | Stereochemical Analysis | Isotope enrichment studies of ICl* reactions with dibromoethylene. | Identification and quantification of cis and trans isomers, and isotopic content. | stanford.edu |
| NMR Spectroscopy | Structural Elucidation | Characterization of flavones synthesized from chalcones using ICl. | Confirmation of proton and carbon skeletons of final products. | taylorandfrancis.com |
| UV-Visible Spectroscopy | Mechanistic Studies | Monitoring the reaction between Hg⁰ and ICl. | Real-time tracking of ICl consumption and I₂ formation. | sjtu.edu.cn |
| UV-Visible Spectroscopy | Intermediate Characterization | Study of charge-transfer complexes of ICl with 2-chloropyridine (B119429). | Analysis of solute-solvent interactions and electronic transitions. | researchgate.net |
| Infrared Spectroscopy | Fundamental Characterization | High-resolution analysis of the ICl spectrum. | Provides fundamental vibrational frequency data for quantitative analysis. | aip.orgaps.org |
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
The convergence of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) represents a paradigm shift, moving from empirical-based discovery to data-driven design. nih.goveurekalert.org While the application of AI specifically to this compound chemistry is still nascent, the broader trends in computational chemistry are highly relevant and point toward a future where ICl-mediated reactions can be designed and optimized in silico.
A major challenge in synthetic chemistry is predicting the outcome of a reaction given a set of reactants, catalysts, and conditions. core.ac.uk Machine learning models are being developed to tackle this problem by learning from large datasets of experimental reactions. core.ac.ukchinesechemsoc.org These models can predict the major product of a reaction by ranking a list of plausible candidates. core.ac.uk For a reagent like ICl, which can participate in various competing pathways (e.g., iodination, chlorination, cyclization), such predictive models could become invaluable for identifying conditions that favor a desired outcome. researchgate.net
AI is also being used to accelerate the development of new catalytic systems. chinesechemsoc.orgimist.ma For instance, ML models have been successfully built to predict the enantioselectivity of reactions catalyzed by hypervalent iodine compounds. chinesechemsoc.org By transforming substrates, catalysts, and solvents into feature vectors, algorithms can guide the selection of the optimal catalyst for a new transformation, reducing the time and resources spent on experimental screening. chinesechemsoc.org This approach could be adapted to design novel catalytic systems that utilize ICl.
Furthermore, AI algorithms can assist in discovering entirely new reactions by predicting experimentally unobservable transformations. chemrxiv.org By integrating known reaction data with molecular relationships, ML algorithms can extrapolate to predict the yields of virtual reactions, guiding chemists toward unexplored but potentially fruitful areas of research. chemrxiv.org As these computational tools become more sophisticated and accessible, they will undoubtedly be applied to the complex and multifaceted reactivity of this compound, enabling the rational design of novel synthetic methodologies. eurekalert.org
| AI/ML Application | Description | Relevance to ICl Chemistry | Example Finding/Model | Ref. |
| Reaction Outcome Prediction | Models are trained on large reaction databases to predict the major product from a set of reactants. | Could predict the regioselectivity of aromatic iodination or the competition between cyclization and other pathways. | A model assigned the correct major product rank 1 in 71.8% of test cases. | core.ac.uk |
| Catalyst Design & Optimization | ML models predict catalyst performance (e.g., enantioselectivity) based on structural features. | Could guide the design of new chiral ligands or additives for ICl-based asymmetric catalysis. | XGBoost model predicted enantioselectivity for hypervalent iodine catalysts with R² of 0.84. | chinesechemsoc.org |
| Reaction Condition Optimization | Bayesian optimization and other algorithms iteratively explore parameter space to find optimal conditions (yield, selectivity). | Could rapidly identify the best solvent, temperature, and stoichiometry for a novel ICl-mediated transformation. | AI-driven platforms can optimize reactions by intelligently selecting the next experiment to run. | imist.maresearchgate.net |
| Prediction of Unobservable Reactions | Algorithms use existing data to extrapolate and estimate yields for reactions not yet performed experimentally. | Could suggest novel, high-yield cyclization or functionalization reactions using ICl on new substrates. | A novel ML algorithm demonstrated the ability to predict yields for perfluoro iodinated naphthalenes. | chemrxiv.org |
Q & A
Q. What are the standard laboratory methods for synthesizing iodine monochloride, and what factors influence its purity?
ICl is typically synthesized via direct halogenation: passing chlorine gas over solid iodine at controlled temperatures. and describe two routes:
- Route 1 : , conducted at -78°C to minimize side reactions like .
- Route 2 : Oxidizing iodine with iodic acid () in concentrated HCl: . Purity depends on temperature control, stoichiometric ratios, and post-synthesis purification (e.g., fractional crystallization from melt) .
Q. What are the critical physical and chemical properties of ICl relevant to experimental design?
- Physical : Red-brown liquid at room temperature; melting points vary by polymorph (α-ICl: 27°C, β-ICl: 14°C). Soluble in acetic acid, CS₂, and pyridine but hydrolyzes in water () .
- Chemical : Highly polar due to the I⁺–Cl⁻ dipole. Reacts violently with metals (e.g., K, Na), organic matter, and strong bases. Stability requires storage under inert atmospheres (N₂) to avoid moisture-induced decomposition .
Q. How is this compound safely handled and stored in laboratory settings?
- Storage : In airtight containers under nitrogen, away from moisture, heat, and incompatible materials (e.g., metals, organic solvents). Use corrosion-resistant materials like glass or PTFE .
- Safety Protocols : Mandatory PPE (gloves, goggles, fume hoods); emergency showers/eye wash stations must be accessible. Spills require neutralization with dry sand, not water, to avoid toxic gas release (e.g., HCl, Cl₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition temperatures and stability profiles of ICl?
Discrepancies in decomposition data (e.g., boiling point vs. decomposition) arise from polymorphic forms (α/β-ICl) and reaction conditions. Methodological solutions include:
Q. What mechanistic insights explain the rate law rate=k[ICl][H2]\text{rate} = k[\text{ICl}][\text{H}_2]rate=k[ICl][H2] for the reaction 2ICl+H2→2HCl+I22\text{ICl} + \text{H}_2 \rightarrow 2\text{HCl} + \text{I}_22ICl+H2→2HCl+I2?
A proposed two-step mechanism:
Q. How can the Wijs method for iodine value determination be optimized to minimize errors in unsaturated lipid analysis?
The Wijs method uses ICl in glacial acetic acid to quantify double bonds. Key optimizations:
- Reaction Time : Standardize at 30 minutes to ensure complete addition without side reactions.
- Solvent Choice : Use CCl₄ or CHCl₃ to enhance solubility of non-polar lipids.
- Blank Correction : Titrate unreacted ICl with Na₂S₂O₃ and starch indicator to account for reagent variability .
Q. What strategies mitigate risks when handling ICl in toxicity studies, given limited chronic exposure data?
- In Vitro Assays : Use cell cultures (e.g., lung epithelial cells) to model respiratory irritation observed in .
- Comparative Toxicology : Extrapolate from structurally related halogens (e.g., Cl₂, I₂) while noting ICl’s unique reactivity.
- Controlled Exposure Studies : Implement real-time gas monitoring (e.g., Raman spectroscopy) to detect airborne ICl .
Methodological Challenges and Data Gaps
Q. How can researchers address the lack of ecotoxicological data for ICl in environmental risk assessments?
- Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to ICl hydrolysis products (HCl, HIO).
- Fate and Transport Modeling : Use solubility () and vapor pressure data (if available) to predict environmental partitioning .
Q. What experimental designs are recommended for studying ICl’s Lewis acid behavior in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
